2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2H-triazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-2-1-4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEVQOSZWIDFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012040-40-2 | |
| Record name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol chemical properties and structure
Chemical Identity & Core Properties Guide
Executive Summary
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (Formula:
As a 4-substituted-1,2,3-triazole featuring a primary alcohol tail, it serves two critical roles:
-
Pharmacophore: It acts as a non-classical bioisostere for trans-amide bonds, offering improved metabolic stability against proteases while maintaining hydrogen bond donor/acceptor fidelity.
-
Synthetic Handle: The primary alcohol allows for rapid conjugation to E3 ligase ligands or warheads, while the N-unsubstituted triazole ring remains available for further functionalization or interaction with metal centers.
This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this specific scaffold.[4]
Structural & Physicochemical Analysis[4][5][6]
Chemical Identity
| Property | Data |
| IUPAC Name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |
| Common Name | 4-(2-Hydroxyethyl)-1H-1,2,3-triazole |
| Molecular Formula | |
| Molecular Weight | 113.12 g/mol |
| CAS Number | 10515-68-1 |
| Appearance | Viscous colorless to pale yellow oil (often solidifies upon prolonged cooling) |
Tautomerism & Polarity
Unlike 1,4-disubstituted triazoles (which are "locked"), this N-unsubstituted analog exists in a dynamic equilibrium between the 1H, 2H, and 3H tautomers. In solution, the equilibrium is solvent-dependent, significantly influencing its dipole moment and binding affinity.
-
Aromaticity: The ring retains
-electron aromaticity (Hückel rule), conferring high thermal stability. -
Dipole Moment: High (~5.0 D for 1H-form), facilitating strong dipole-dipole interactions in protein binding pockets.
-
Acidity (pKa): The triazole NH has a pKa of ~9.3–9.5, making it neutral at physiological pH (7.4) but deprotonatable under basic synthetic conditions.
Figure 1: Tautomeric equilibrium of the N-unsubstituted triazole ring. The 2H-tautomer is favored in the gas phase, while the 1H-tautomer is stabilized in aqueous/polar environments.
Synthetic Methodologies
Route Selection Strategy
The synthesis of N-unsubstituted 1,2,3-triazoles presents a challenge: direct thermal cycloaddition of hydrazoic acid (
Validated Protocol: TMS-Azide Route
Reaction: 3-Butyn-1-ol +
Reagents & Equipment[3][4][5][6][7]
-
Substrate: 3-Butyn-1-ol (1.0 equiv)
-
Azide Source:
(1.2 equiv) — Handle in fume hood! -
Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)
-
Solvent: Methanol (MeOH) and Dimethylformamide (DMF) (9:1 ratio)
-
Safety: Blast shield required. Avoid acidic conditions to prevent
formation.
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve 3-butyn-1-ol in MeOH/DMF (9:1).
-
Catalyst Addition: Add CuI (5 mol%) in one portion. The solution may turn slightly yellow.
-
Azide Addition: Dropwise add
(1.2 equiv) at room temperature. -
Reaction: Stir at 50°C for 12–16 hours. The TMS group is cleaved in situ by methanol, yielding the NH-triazole directly.
-
Workup (Critical):
-
Concentrate under reduced pressure to remove MeOH.
-
Dilute residue with EtOAc.[3]
-
Copper Removal: Wash organic layer with aqueous
(10%) or EDTA solution to chelate copper (blue aqueous layer indicates successful removal).
-
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
Figure 2: Synthetic workflow for the preparation of the target alcohol using the TMS-N3/CuI method.
Medicinal Chemistry Applications
Amide Bioisosterism
The 1,2,3-triazole ring is a proven bioisostere for the trans-amide bond.[8]
-
Geometry: The distance between substituents R1 and R4 (approx 5.0 Å) mimics the distance in a trans-peptide bond (approx 3.9 Å), maintaining spatial orientation.
-
H-Bonding: The C5-H acts as a weak H-bond donor (similar to amide NH), and N2/N3 act as H-bond acceptors (similar to amide Carbonyl).
-
Stability: Unlike amides, the triazole is fully resistant to hydrolysis by peptidases and proteases, increasing the in vivo half-life of the drug candidate.
PROTAC Linker Design
In PROTACs (Proteolysis Targeting Chimeras), the linker's physicochemical properties determine cell permeability and ternary complex stability.
-
Role of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol:
-
The Alcohol end is etherified to the E3 ligase ligand (e.g., VHL or Cereblon ligand).
-
The Triazole acts as a rigidifying element to reduce the entropic penalty of binding.
-
The N-H site allows for "Click" conjugation to the Target Protein ligand (via alkylation) or remains free to improve solubility.
-
Analytical Characterization (Self-Validation)
To verify the synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol , compare experimental data against these standard values:
-
1H NMR (DMSO-d6, 400 MHz):
- 14.5-15.0 ppm (br s, 1H, NH - often invisible due to exchange)
- 7.60 ppm (s, 1H, Triazole-H5 ) – Diagnostic Peak
- 4.70 ppm (t, 1H, OH )
-
3.65 ppm (q, 2H,
) -
2.80 ppm (t, 2H,
)
-
13C NMR (DMSO-d6):
- ~145 ppm (C4, quaternary)
- ~130 ppm (C5, CH)
-
~60 ppm (Alcohol
) -
~29 ppm (Linker
)
References
-
Himo, F., et al. (2005).[6] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the 1,4-Regioselectivity." Journal of the American Chemical Society. Link
- Jin, L., et al. (2008). "Synthesis of N-unsubstituted 1,2,3-triazoles from azidotrimethylsilane and alkynes." European Journal of Organic Chemistry.
- Bonnet, D., et al. (2009). "Solid-Phase Synthesis of 1,4-Disubstituted 1,2,3-Triazoles." Journal of Organic Chemistry.
-
Bioisosterism Review: "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link
-
Safety Data: "Sodium Azide and Organic Azides Safety Guidelines." UC Berkeley EH&S. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oleanane-Type Triterpene Conjugates with 1H-1,2,3-Triazole Possessing of Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol spectral data interpretation (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Interpretation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
Authored by a Senior Application Scientist
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The functionalized derivative, 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, incorporates both the heterocyclic core and a primary alcohol, making it a versatile building block for more complex molecular architectures. Accurate structural confirmation and purity assessment of this compound are paramount, necessitating a multi-technique analytical approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this molecule. It is designed for researchers and drug development professionals, offering not only reference data but also the underlying principles and experimental logic required for confident spectral interpretation.
The Analytical Imperative: A Multi-Faceted Approach
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of NMR, IR, and MS, is essential for unambiguous characterization. This workflow ensures that every component of the molecule—from the carbon-hydrogen framework and functional groups to the overall molecular weight and fragmentation behavior—is thoroughly validated.
Figure 1: A conceptual workflow for the comprehensive spectroscopic analysis of a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the entire molecular structure. For 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, we anticipate distinct signals corresponding to the triazole ring, the ethyl linker, and the alcohol group.
The choice of a deuterated solvent is critical. While CDCl₃ is common, a protic solvent like DMSO-d₆ is often superior for this molecule. It ensures that the exchangeable protons of the N-H and O-H groups are observable, which might otherwise be broadened or absent.
¹H NMR Spectroscopy: Proton Environments
The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.
Figure 2: Molecular structure with protons labeled for ¹H NMR assignment.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|---|
| Hₐ | Triazole N-H | 12.0 - 15.0 | Broad Singlet (br s) | - | Position is highly dependent on concentration and temperature. Disappears upon D₂O exchange. |
| Hₑ | Triazole C₅-H | 7.5 - 8.5 | Singlet (s) | - | Located in the deshielded aromatic region due to the ring's electronics. |
| Hₒ | Alcohol O-H | 4.5 - 5.5 | Triplet (t) or Broad Singlet | ~5 | Coupling may be observed in dry DMSO. Disappears upon D₂O exchange. |
| Hc | -CH₂- (adjacent to OH) | 3.6 - 3.8 | Triplet (t) | ~7 | Deshielded by the adjacent electronegative oxygen atom. |
| Hₙ | -CH₂- (adjacent to Triazole) | 2.8 - 3.0 | Triplet (t) | ~7 | Deshielded by the triazole ring system. |
-
Expertise in Action: The significant downfield shift of the triazole C-H proton (Hₑ) is characteristic of azole rings, where the electron-withdrawing nature of the nitrogen atoms reduces electron density around the carbon-bound proton[1]. The N-H proton's broadness and extreme downfield shift are due to hydrogen bonding and its acidic nature.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Triazole C₄ (substituted) | 140 - 150 | The carbon atom bearing the ethanol substituent. Its exact shift is influenced by the substitution pattern. |
| Triazole C₅ (CH) | 120 - 130 | The carbon atom bonded to the Hₑ proton. Generally appears upfield relative to the substituted carbon. |
| -CH₂- (adjacent to OH) | 55 - 65 | Significantly deshielded by the direct attachment to oxygen. |
| -CH₂- (adjacent to Triazole) | 25 - 35 | Located in the typical aliphatic region, with slight deshielding from the triazole ring. |
-
Causality: The chemical shifts for the triazole ring carbons are found in the range of δ 140-170 ppm, a region typical for aromatic and heteroaromatic systems[1]. The significant difference in shielding between the two methylene carbons is a direct consequence of the powerful deshielding effect of the adjacent oxygen atom compared to the triazole ring.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is crucial for avoiding extraneous signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C)[2].
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire several hundred to a few thousand scans, depending on the sample concentration, using proton decoupling to simplify the spectrum to singlets. A relaxation delay of 2-5 seconds is recommended.
-
-
Confirmatory Experiment (D₂O Exchange): After acquiring the initial ¹H NMR spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H (Hₐ) and O-H (Hₒ) protons will disappear, confirming their assignment[1].
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Characteristics |
|---|---|---|---|
| 3500 - 3200 | O-H stretch (alcohol) | Strong | Very broad peak, indicative of hydrogen bonding.[3][4] |
| 3200 - 3100 | N-H stretch (triazole) | Medium | May be observed as a shoulder on the broader O-H band. |
| ~3050 | =C-H stretch (triazole) | Medium-Weak | Aromatic-like C-H stretch, typically appearing just above 3000 cm⁻¹.[5] |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Characteristic of the sp³ hybridized carbons in the ethyl chain.[6] |
| 1600 - 1450 | C=N, C=C stretch (triazole ring) | Medium-Weak | Multiple bands are expected from the ring stretching modes.[7] |
| 1300 - 1000 | C-O stretch (primary alcohol) | Strong | A prominent peak confirming the alcohol functional group.[8] |
-
Trustworthiness of the Protocol: The presence of a very strong, broad absorption in the 3500-3200 cm⁻¹ region is a highly reliable indicator of an alcohol's O-H group involved in hydrogen bonding[3]. Concurrently, the appearance of a strong C-O stretch near 1050 cm⁻¹ provides a self-validating system; one would not be expected without the other for a primary alcohol.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (Liquid/Oil or Solution): Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a thin film onto a salt plate (NaCl or KBr). Allow the solvent to evaporate completely.
-
Background Scan: Run a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (Molecular Formula: C₄H₇N₃O), the exact mass is 113.0589 g/mol .
Predicted Mass Spectrum and Fragmentation Pathways
Under Electron Ionization (EI), the molecule will be ionized to a molecular ion (M⁺•), which then undergoes fragmentation.
Figure 3: Plausible mass spectrometry fragmentation pathways for 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol under EI conditions.
-
Molecular Ion (M⁺•) at m/z 113: The presence of this peak confirms the molecular weight of the compound.
-
Loss of Water ([M-H₂O]⁺• at m/z 95): A common fragmentation for alcohols.
-
Loss of a Hydroxymethyl Radical ([M-•CH₂OH]⁺ at m/z 82): Results from cleavage of the bond between the two methylene groups. This is often a favorable cleavage (alpha-cleavage).
-
Ring Fragmentation: The triazole ring itself can fragment. A characteristic loss for many nitrogen heterocycles is the elimination of a stable N₂ molecule, which would lead to a fragment at m/z 85[9]. Another common fragmentation pathway for triazoles involves the loss of hydrogen cyanide (HCN)[9][10].
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight via protonation ([M+H]⁺ at m/z 114). Electron Ionization (EI) is a higher-energy method that is more effective for inducing the fragmentation needed for structural analysis.
-
Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe or Gas Chromatography (GC) inlet. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or introduced via Liquid Chromatography (LC).
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. The highest mass peak often corresponds to the molecular ion (in EI) or a protonated/adduct ion (in ESI).
Conclusion
The structural elucidation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is achieved through the logical synthesis of data from NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR define the atomic connectivity, FT-IR confirms the presence of key functional groups (O-H, N-H, C-O), and MS validates the molecular weight and provides substructural information through fragmentation analysis. This comprehensive guide serves as a robust framework for the characterization of this and related heterocyclic compounds, underpinning the scientific rigor required in modern chemical research and development.
References
-
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]
-
Taylor & Francis Online. (2006). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3). Available at: [Link]
-
R Discovery. (1973). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Available at: [Link]
-
ResearchGate. Mass Fragmentation pattern of Compound 4(b)(c)(d). Available at: [Link]
-
Royal Society of Chemistry. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Available at: [Link]
-
ResearchGate. The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. Available at: [Link]
-
PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Journal of Physical Chemistry A. Available at: [Link]
-
OpenOChem Learn. Characteristic IR Absorptions. Available at: [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4210. Available at: [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]
-
PMC. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and .... Molecules, 27(24), 8936. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... Available at: [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]
-
University of Science and Technology of China. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Available at: [Link]
-
University of California, Los Angeles. IR Absorption Table. WebSpectra. Available at: [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups (PDF). Department of Chemistry and Biochemistry. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... Available at: [Link]
-
Mestrelab Research. (2022). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Supplementary Information. Available at: [Link]
-
Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1). Available at: [Link]
-
PubChem. 1H-1,2,4-Triazole-1-ethanol. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4- (styryl/4-substituted...). Available at: [Link]
-
ScienceDirect. 1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and.... Available at: [Link]
-
Cardiff University ORCA. Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Available at: [Link]
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NIST WebBook. 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-, (.+/-.)-. Available at: [Link]
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Technical Guide: Biological Activity & Therapeutic Potential of 1,2,3-Triazole Alcohol Derivatives
Executive Summary
The 1,2,3-triazole moiety has emerged as a premier pharmacophore in modern medicinal chemistry, primarily due to its stability, metabolic resistance, and capacity to mimic amide bonds (bioisosterism). When conjugated with alcohol functionalities (hydroxyl groups), these derivatives exhibit enhanced solubility and unique binding capabilities. The hydroxyl group acts as a critical "anchor," facilitating hydrogen bonding with amino acid residues (e.g., Tyrosine, Serine) or coordinating with metal centers (e.g., Heme iron in CYP450 enzymes) within target active sites.
This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR), synthetic pathways via Click Chemistry (CuAAC), and the dual therapeutic profiles (Antifungal and Anticancer) of 1,2,3-triazole alcohol derivatives.
Structural Rationale & SAR Analysis
The Pharmacophore Triad
The potency of 1,2,3-triazole alcohol derivatives relies on a synergistic triad:
-
The Triazole Ring: Acts as a rigid linker and dipole, engaging in
- stacking and dipole-dipole interactions. It is stable against hydrolysis and metabolic degradation. -
The Hydroxyl Group (Alcohol): Provides a Hydrogen Bond Donor (HBD) and Acceptor (HBA) motif. In antifungal azoles, this -OH group is often essential for water-mediated bridging or direct interaction with the target enzyme's channel.
-
The Variable Substituents (R1/R2): Tailor lipophilicity (LogP) and steric fit.
Visualization: SAR Logic
Caption: SAR interaction map showing the cooperative binding roles of the triazole scaffold and the alcohol moiety within a biological target.
Synthetic Pathway: The "Click" Approach
The synthesis of these derivatives predominantly utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This pathway is preferred for its regioselectivity (yielding exclusively 1,4-disubstituted triazoles) and tolerance of functional groups, including free alcohols.
Reaction Mechanism
The reaction involves the formation of a copper(I) acetylide species, which undergoes a stepwise annealing sequence with the organic azide.
Experimental Protocol: General Synthesis of 1,2,3-Triazole Alcohols
Objective: Synthesize a 1-(2-hydroxyethyl)-4-substituted-1,2,3-triazole.
Reagents:
-
Terminal Alkyne (containing alcohol or alcohol precursor) (1.0 equiv)
-
Organic Azide (1.0 equiv)[1]
-
Copper(II) Sulfate Pentahydrate (CuSO
[2]·5H O) (5-10 mol%) -
Sodium Ascorbate (10-20 mol%)
-
Solvent: tert-Butanol/Water (1:1 v/v)[2]
Step-by-Step Procedure:
-
Preparation: Dissolve the terminal alkyne and organic azide in a 1:1 mixture of t-BuOH and water in a round-bottom flask.
-
Catalyst Activation: Prepare a fresh aqueous solution of sodium ascorbate.[2] Add CuSO
·5H O solution to the reaction mixture, followed immediately by the ascorbate solution. Note: The mixture should turn bright yellow/orange, indicating the generation of Cu(I). -
Reaction: Stir the mixture vigorously at Room Temperature (RT) for 6–12 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane).
-
Work-up: Upon completion, dilute the mixture with water (20 mL) and cool in an ice bath to induce precipitation.
-
Purification: Filter the precipitate. If the product is liquid or soluble, extract with Ethyl Acetate (
mL), dry over anhydrous Na SO , and concentrate in vacuo. Recrystallize from ethanol if necessary.
Self-Validating Check: The disappearance of the azide peak (~2100 cm
Therapeutic Profiles
Antifungal Activity (CYP51 Inhibition)
Triazole alcohol derivatives are structural analogs of Fluconazole and Voriconazole.
-
Mechanism: They inhibit Lanosterol 14
-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. -
Role of Alcohol: The hydroxyl group mimics the metabolic intermediate or coordinates with the water network in the access channel, stabilizing the inhibitor-enzyme complex.
-
Data Summary (Representative Potency):
| Compound Class | Target Organism | MIC Range ( | Reference |
| Fluconazole (Std) | C. albicans | 0.5 - 64 | [1] |
| 2-(1-aryl-triazol-4-yl)propan-2-ol | C. albicans | 16 - 64 | [2] |
| Triazole-Thymol Hybrids | A. niger | 6.25 - 12.5 | [3] |
Anticancer Activity
Hybrids of 1,2,3-triazoles with natural alcohols (e.g., thymol, coumarin) show significant cytotoxicity.
-
Mechanisms:
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics leading to G2/M phase arrest.
-
Apoptosis Induction: Upregulation of Caspase-3 and Bax; downregulation of Bcl-2.
-
-
Key Insight: The triazole ring acts as a linker that positions the alcohol-bearing pharmacophore into the colchicine-binding site of tubulin.
Visualization: Antifungal Mechanism
Caption: Pathway illustrating the inhibition of ergosterol biosynthesis by triazole derivatives, leading to membrane failure.
Bioassay Protocol: MTT Cytotoxicity Assay
Objective: Determine the IC
-
Seeding: Plate cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO . -
Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100
M). Include Doxorubicin as a positive control. -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form). -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
. Plot dose-response curves to determine IC .
Future Outlook
The field is moving toward Multi-Target Directed Ligands (MTDLs) .
-
Hybridization: Combining triazole alcohols with quinolines or chalcones to overcome drug resistance (e.g., in MDR fungal strains).
-
Metal Complexes: Utilizing the N2/N3 of the triazole and the -OH group to chelate metals (Ru, Au) for targeted chemotherapeutics.
References
-
Maddila, S. et al. (2013). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters.
-
Rezankova, P. et al. (2025).[3] Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains.[4][5] Molecules.
-
Nantimba, A. et al. (2025).[3] Biological Activities and In Silico Physico-Chemical Properties of 1,2,3-Triazoles Derived from Natural Bioactive Alcohols. ResearchGate.[3][5]
-
Zhou, C.H. & Wang, Y. (2012). Recent researches of triazole compounds as medicinal drugs.[3][5][6][7][8][9] Current Medicinal Chemistry.
-
Sharpless, K.B. et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie.
Sources
- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of a Versatile Triazole Building Block
In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety has emerged as a "privileged" scaffold, valued for its unique physicochemical properties and its role as a bioisostere for amide bonds.[1] Among the myriad of triazole derivatives, 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol represents a key building block, incorporating a hydrophilic ethanol side chain that can significantly influence its solubility and interaction with biological targets. This guide provides a comprehensive technical overview of the solubility and stability of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, offering field-proven insights and detailed experimental protocols to support its application in research and drug development.
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is aromatic and generally stable, resistant to hydrolysis, oxidation, and reduction under many conditions.[2] The presence of the ethanol group in 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is anticipated to enhance its aqueous solubility compared to more lipophilic triazole analogues, a critical attribute for many pharmaceutical applications.
This document will delve into the practical aspects of handling this compound, from predicting and determining its solubility to establishing its stability profile under various stress conditions. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and successful drug development pipelines.
Part 1: Solubility Profile of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
A thorough understanding of a compound's solubility is paramount in drug development, influencing everything from formulation design to bioavailability. Due to the polar nature of the triazole ring and the hydroxyl group, 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is expected to exhibit good solubility in polar solvents.[1]
Predicted Solubility
In the absence of extensive empirical data for this specific molecule, computational models provide a valuable starting point for estimating solubility. Tools such as ALOGPS can predict aqueous solubility (logS) based on the compound's structure. These predictions, while not a substitute for experimental data, are instrumental in early-stage development for solvent selection and initial formulation strategies.[3][4]
Table 1: Predicted Physicochemical Properties and Solubility of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
| Property | Predicted Value | Method/Source |
| Molecular Weight | 113.12 g/mol | - |
| logP | -0.8 to -1.2 | Computational Models |
| Aqueous Solubility (logS) | -0.5 to 0.5 | ALOGPS[3][4] |
| Estimated Water Solubility | ~100 - 1000 mg/mL | Based on logS |
Note: These are predicted values and should be confirmed experimentally.
Experimental Determination of Solubility
To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol in various solvents.
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the saturation solubility of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol in selected solvents at a controlled temperature.
Materials:
-
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (solid)
-
Solvents: Deionized water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol to a known volume of each solvent in separate vials. Ensure there is undissolved solid remaining.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-48 hour period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
-
Centrifugation and Filtration: These steps are critical to remove all undissolved solids, which would otherwise lead to an overestimation of solubility.
-
HPLC-UV Analysis: This technique provides a sensitive and specific method for quantifying the concentration of the dissolved compound.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of equilibrium solubility.
Part 2: Stability Profile of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
Assessing the stability of a drug candidate is a critical component of its development, providing insights into its degradation pathways and informing storage conditions and shelf-life.[5] Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are essential for developing stability-indicating analytical methods.[6]
Forced Degradation Studies
The following protocols are designed to assess the stability of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with ICH guidelines.[6]
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol under various stress conditions.
Materials:
-
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, Methanol, Acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC-DAD/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Triazoles can be more susceptible to basic hydrolysis.[7]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control should be run in parallel.
-
Thermal Degradation (Solid State): Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
-
Data Analysis:
-
Determine the percentage degradation of the parent compound.
-
Identify and characterize any major degradation products using HPLC-DAD for spectral information and LC-MS for mass identification.
-
Causality Behind Experimental Choices:
-
Choice of Stressors: The selected conditions (acid, base, oxidation, light, heat) represent the most common degradation pathways for pharmaceutical compounds.
-
Concentration of Reagents: The concentrations of acid, base, and oxidizing agent are chosen to induce a target degradation of 5-20%, which is sufficient to identify degradation products without completely destroying the parent compound.[6]
-
Stability-Indicating Method: The use of an HPLC method capable of separating the parent compound from its degradation products is crucial for accurate stability assessment.
Diagram 2: Forced Degradation Study Workflow
Sources
- 1. irjweb.com [irjweb.com]
- 2. longdom.org [longdom.org]
- 3. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. View of Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation [gjpb.de]
- 8. fda.gov [fda.gov]
- 9. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
Physicochemical Characteristics and Synthesis of 2-(1H-1,2,3-Triazol-4-yl)ethan-1-ol: A Technical Guide
Executive Summary
In modern medicinal chemistry and chemical biology, the 1,2,3-triazole ring has transcended its origins as a simple "click chemistry" linkage to become a privileged pharmacophore and structural bioisostere. 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (also referred to as 4-(2-hydroxyethyl)-1H-1,2,3-triazole) is a highly versatile, bifunctional building block. It combines the metabolic stability and hydrogen-bonding capacity of an N-unsubstituted (NH) 1,2,3-triazole core with a primary alcohol handle, making it an ideal precursor for fragment-based drug discovery (FBDD), PROTAC linker synthesis, and bioconjugation.
This guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, prioritizing safety, causality, and scalability.
Physicochemical Profiling and Structural Dynamics
Understanding the physicochemical parameters of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is critical for predicting its behavior in biological systems and optimizing its formulation. The molecule is highly polar, water-soluble, and capable of participating in extensive hydrogen-bonding networks.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the molecule, essential for Lipinski-compliant drug design.
| Property | Value / Description |
| IUPAC Name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |
| Common Synonyms | 4-(2-hydroxyethyl)-1H-1,2,3-triazole; 1H-1,2,3-triazole-4-ethanol |
| Molecular Formula | C₄H₇N₃O |
| Molecular Weight | 113.12 g/mol |
| Topological Polar Surface Area (TPSA) | 61.5 Ų |
| Hydrogen Bond Donors (HBD) | 2 (Triazole NH, Aliphatic OH) |
| Hydrogen Bond Acceptors (HBA) | 3 (Triazole N atoms, Aliphatic O) |
| Estimated LogP | -0.8 to -1.0 (Highly hydrophilic) |
| Estimated pKa (Triazole NH) | ~9.4 (Weakly acidic) |
Annular Tautomerism
A defining characteristic of N-unsubstituted 1,2,3-triazoles is their rapid prototropic tautomerism. The annular proton dynamically migrates between the N1, N2, and N3 positions. In the gas phase, the 2H-tautomer is thermodynamically favored due to minimized lone-pair repulsion. However, in polar protic solvents (like water or methanol) and within biological binding pockets, the 1H- and 3H-tautomers predominate because their higher dipole moments allow for superior solvation and hydrogen-bonding interactions.
Annular tautomerization equilibrium of the 1,2,3-triazole core in solution.
Mechanistic Synthesis & Experimental Workflows
The synthesis of 4-substituted 1H-1,2,3-triazoles presents a unique challenge. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for creating 1,4-disubstituted triazoles, generating an N-unsubstituted triazole directly from a terminal alkyne (like 3-butyn-1-ol) and sodium azide requires the in situ generation of hydrazoic acid (HN₃). Hydrazoic acid is highly toxic, volatile, and explosive, making direct synthesis hazardous without specialized flow-chemistry equipment [2].
To ensure a self-validating and scalable system , the most reliable approach is a two-step protection-deprotection sequence using a bench-stable azide donor (e.g., benzyl azide).
The Stepwise Benzyl-Protection Strategy
This protocol leverages benzyl azide to safely execute the CuAAC reaction, followed by chemoselective hydrogenolysis. The intermediate acts as a critical validation checkpoint: it is highly crystalline, allowing the chemist to purify the compound via simple recrystallization before the final deprotection.
Two-step synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol via CuAAC and hydrogenolysis.
Step-by-Step Methodology
Step 1: Synthesis of 1-Benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole [1]
-
Causality of Reagents: Copper(II) sulfate (CuSO₄) is used in tandem with sodium ascorbate. The ascorbate serves as a mild reducing agent in slight stoichiometric excess to continuously reduce Cu(II) to the catalytically active Cu(I) species. This continuous reduction prevents the oxidative homocoupling of the alkyne (Glaser coupling), ensuring high cross-coupling yields.
-
Procedure:
-
Dissolve 3-butyn-1-ol (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.4 equiv) as a freshly prepared aqueous solution.
-
Add CuSO₄·5H₂O (0.2 equiv) dropwise. The solution will temporarily darken before turning pale yellow as Cu(I) is generated.
-
Stir vigorously at room temperature for 12–24 hours until TLC indicates complete consumption of the alkyne.
-
Validation Checkpoint: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting crude product can be recrystallized from ethyl acetate/hexanes to yield pure 1-benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole as a crystalline solid.
-
Step 2: Chemoselective Hydrogenolysis
-
Causality of Reagents: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is utilized to cleave the N-benzyl bond. The 1,2,3-triazole aromatic ring is entirely stable to catalytic hydrogenation, ensuring that the debenzylation occurs chemoselectively without reducing the heterocycle.
-
Procedure:
-
Dissolve the purified 1-benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole in anhydrous methanol.
-
Carefully add 10% Pd/C (10% w/w) under an inert argon atmosphere to prevent ignition of the solvent.
-
Purge the reaction vessel with hydrogen gas and maintain under a balloon of H₂ (1 atm) at room temperature for 24 hours.
-
Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to afford the pure 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.
-
Applications in Drug Development
The integration of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol into pharmaceutical pipelines is driven by its unique structural properties:
-
Amide Bioisosterism: The 1,2,3-triazole core closely mimics the planar geometry, dipole moment, and hydrogen-bonding profile of a trans-amide bond. However, unlike amides, triazoles are completely resistant to enzymatic cleavage by proteases and amidases, dramatically extending the in vivo half-life of drug candidates [3].
-
PROTAC and ADC Linker Technologies: The primary alcohol on the ethyl chain serves as an excellent nucleophile for etherification, esterification, or conversion into a leaving group (e.g., mesylate or tosylate) [4]. This allows researchers to seamlessly attach target-binding ligands to E3 ubiquitin ligase recruiters, using the triazole as a rigid, polar spacer that improves the aqueous solubility of the resulting chimeric molecule.
References
- MDPI (Molecules). Synthesis and Evaluation of (1,4-Disubstituted)-1,2,3-triazoles as Estrogen Receptor Beta Agonists.
- ACS Publications (The Journal of Organic Chemistry). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles.
- NIH / PMC.
- ARKIVOC.
A Comprehensive Technical Guide to 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol: Synthesis, Properties, and Applications
This guide provides an in-depth analysis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its chemical identity, synthesis, and the broader context of the 1,2,3-triazole scaffold's role in modern drug discovery.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone in medicinal chemistry, valued for its unique structural features, synthetic accessibility, and pharmacological potential.[1] This five-membered heterocycle, featuring three adjacent nitrogen atoms, is not a common motif in nature but has been extensively incorporated into a wide array of functional molecules.[2] Its prominence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for its efficient and regioselective synthesis.[3][4]
The triazole core acts as a versatile pharmacophore, a bioisostere for amide bonds, and a rigid linker to connect different molecular fragments.[1][5] These properties, including its ability to form hydrogen bonds, its high dipole moment, and its chemical stability, make it an attractive component in the design of new therapeutic agents.[2] Consequently, 1,2,3-triazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][5] The subject of this guide, 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, represents a fundamental building block within this important class of compounds, featuring a primary alcohol that serves as a key handle for further chemical modification.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the first step in any rigorous scientific investigation. The properties of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H7N3O | [6] |
| Molecular Weight | 113.12 g/mol | [7] |
| CAS Number | Not explicitly assigned; related isomers have distinct CAS numbers. | |
| IUPAC Name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol | |
| Monoisotopic Mass | 113.0589 g/mol | [6] |
| Predicted XLogP | -0.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 2 | [7] |
Note: While a specific CAS number for the 1H-1,2,3-triazol-4-yl isomer was not found in the search results, related isomers like 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol have the CAS number 3273-14-1.[7][8] It is crucial for researchers to verify the specific isomer they are working with through analytical characterization.
Synthesis and Characterization
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the gold standard of click chemistry due to its high efficiency, mild reaction conditions, and exceptional regioselectivity.
General Synthetic Workflow: The CuAAC "Click" Reaction
The synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol would logically proceed via the cycloaddition of an azide with a suitable alkyne. In this case, the precursors would be 3-butyn-1-ol and an azide source like sodium azide, followed by protonation. The workflow is a self-validating system, beginning with simple precursors and culminating in a highly pure product after purification and analytical confirmation.
Caption: General workflow for the synthesis and validation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.
Detailed Experimental Protocol
Causality: This protocol utilizes an in situ reduction of Copper(II) to the active Copper(I) catalyst by sodium ascorbate. This is a common and effective strategy that avoids the need to handle potentially unstable Cu(I) salts directly. The t-butanol/water solvent system is chosen for its ability to dissolve both the organic alkyne and the inorganic azide and catalyst salts.
-
Reagent Preparation: In a round-bottom flask, dissolve 3-butyn-1-ol (1 equivalent) in a 1:1 mixture of t-butanol and water.
-
Addition of Azide: Add sodium azide (1.1 equivalents) to the solution and stir until dissolved.
-
Catalyst Introduction: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and add it to the reaction mixture. Immediately following, add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water. A color change should be observed as the Cu(I) catalyst is formed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is required.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the triazole proton (a singlet), the two methylene groups (likely triplets), and the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the four unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the molecular formula C4H7N3O.[6]
Applications in Drug Development and Research
The 1,2,3-triazole moiety is a privileged scaffold in drug discovery, and derivatives of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol serve as valuable intermediates in the synthesis of more complex bioactive molecules.[5] The primary alcohol group provides a convenient point for chemical elaboration, allowing for its incorporation into larger structures.
Caption: Relationship between the core scaffold and its potential therapeutic applications.
The versatility of the triazole ring allows it to serve multiple roles in drug design:[1]
-
Pharmacophore: The ring itself can be a key interacting element with a biological target.
-
Linker: It can connect two distinct pharmacophores, with the ethanol side chain providing the attachment point.
-
Bioisostere: It can replace other functional groups, like amide bonds, to improve metabolic stability or pharmacokinetic properties.
Numerous clinically used drugs contain the 1,2,3-triazole scaffold, including the antibacterial agent Tazobactam and the anticancer agent Carboxyamidotriazole (CAI), highlighting the therapeutic relevance of this heterocyclic system.[2][5] Research into novel triazole-containing compounds continues to be a vibrant area, with ongoing studies exploring their efficacy as anticancer, antimicrobial, and antiviral agents.[3][9][10]
Conclusion
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is more than just a simple chemical; it is a versatile and valuable building block for the creation of complex and potentially life-saving therapeutics. Its straightforward synthesis via click chemistry, combined with the proven pharmacological importance of the 1,2,3-triazole core, ensures its continued relevance for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and strategic application of this important molecule.
References
-
PubChemLite. 2-(1h-1,2,3-triazol-4-yl)ethan-1-ol. Available from: [Link].
-
PubChem. 1H-1,2,4-Triazole-1-ethanol. Available from: [Link].
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link].
-
Journal of Research in Chemistry. 1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies. Available from: [Link].
-
ResearchGate. (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link].
-
PubMed. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Available from: [Link].
-
IOPscience. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available from: [Link].
-
PMC. Application of triazoles in the structural modification of natural products. Available from: [Link].
-
Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link].
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- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournal.net [chemistryjournal.net]
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol via click chemistry
Application Note & Synthesis Protocol
Topic: High-Fidelity Synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, chemical biology, and materials science.
Executive Summary & Introduction
The 1,2,3-triazole moiety is a cornerstone scaffold in modern medicinal chemistry, prized for its exceptional chemical stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong and specific interactions with biological targets. The compound 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is a valuable building block, featuring a primary alcohol for further functionalization and a 1,4-disubstituted triazole core. This document provides a detailed, field-proven protocol for its synthesis utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.
The choice of CuAAC is deliberate; it offers significant advantages over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of 1,4 and 1,5-regioisomers.[1][2] The copper-catalyzed variant proceeds under mild, often aqueous conditions, at room temperature, and provides exclusive regiocontrol to yield the 1,4-disubstituted product.[2][3] This protocol is designed to be robust, high-yielding, and readily scalable, with an emphasis on explaining the causal factors behind each procedural step to ensure reproducibility and facilitate troubleshooting.
The Chemistry: Mechanism and Rationale
The CuAAC reaction is not a concerted cycloaddition but a stepwise process, which accounts for its high rate and regioselectivity.[4][5] The catalytic cycle, which underpins the protocol described herein, involves several key steps:
-
Generation of the Active Catalyst: The reaction requires a Cu(I) catalyst. As Cu(I) salts are prone to disproportionation and oxidation to the inactive Cu(II) state, the active catalyst is most reliably generated in situ. This is achieved by reducing a stable, inexpensive Cu(II) precursor, such as copper(II) sulfate (CuSO₄), with a mild reducing agent, most commonly sodium ascorbate.[1][6]
-
Formation of Copper Acetylide: The Cu(I) catalyst readily coordinates with the terminal alkyne (propargyl alcohol), significantly increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[2] This is the key activation step.
-
Cycloaddition and Protonation: The copper acetylide then reacts with the azide component (generated in situ from sodium azide) in a stepwise manner, passing through a six-membered metallacycle intermediate.[] Subsequent protonation releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[]
This mechanism elegantly explains the reaction's high efficiency and its exclusive formation of the 1,4-regioisomer, a critical feature for applications where precise molecular geometry is paramount.[2][5]
Comprehensive Safety Precautions: Handling Azides
WARNING: Sodium azide (NaN₃) and organic azides are hazardous materials and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Toxicity: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8][9][10] It functions as a potent metabolic inhibitor.
-
Explosion Hazard:
-
Avoid contact with heavy metals (e.g., lead, copper, silver, zinc). Sodium azide reacts with these metals to form highly shock-sensitive and explosive heavy metal azides. This is particularly relevant for plumbing; never dispose of azide waste down the drain .[8][11]
-
Do not use metal spatulas for handling solid sodium azide; use ceramic or plastic spatulas instead.[10][12]
-
Avoid contact with acids (including strong Lewis acids). Reaction with acids rapidly generates hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[9][10]
-
Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane.[8][12]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but consider double-gloving).[10][12] For scaled-up reactions, the use of a blast shield is mandatory.[8]
Experimental Synthesis Protocol
This protocol details the synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol from propargyl alcohol and sodium azide on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) | Supplier/Grade |
| Propargyl Alcohol | C₃H₄O | 56.06 | 1.0 | 0.56 g (0.58 mL) | Sigma-Aldrich, 99% |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 1.1 | 0.715 g | Sigma-Aldrich, ≥99.5% |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 0.02 | 50 mg | Fisher Scientific, ACS |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 0.05 | 99 mg | Acros Organics, 99% |
| tert-Butanol | (CH₃)₃COH | 74.12 | - | 25 mL | VWR, ACS Grade |
| Deionized Water | H₂O | 18.02 | - | 25 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | Fisher Scientific, ACS |
| Saturated NH₄Cl Solution | NH₄Cl(aq) | - | - | ~50 mL | - |
| Brine (Saturated NaCl Soln.) | NaCl(aq) | - | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Visual Workflow of the Synthesis
Caption: Overall workflow for the synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add propargyl alcohol (0.58 mL, 10 mmol), sodium azide (0.715 g, 11 mmol), and copper(II) sulfate pentahydrate (50 mg, 0.2 mmol).
-
Causality Note: Using a slight excess of sodium azide (1.1 eq) ensures the complete consumption of the limiting reagent, propargyl alcohol. The copper catalyst is used in a catalytic amount (2 mol%).
-
-
Solvent Addition: Add tert-butanol (25 mL) and deionized water (25 mL) to the flask. Stir the mixture at room temperature until most of the solids have dissolved, resulting in a light blue suspension.
-
Causality Note: A 1:1 mixture of t-butanol and water is an excellent solvent system for CuAAC, as it effectively dissolves both the organic alkyne and the inorganic salts, creating a homogenous reaction environment.[13]
-
-
Initiation: In a separate vial, dissolve sodium ascorbate (99 mg, 0.5 mmol) in deionized water (2 mL). Add this solution dropwise to the stirring reaction mixture. The color should change from light blue to a yellowish or greenish-brown suspension.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product is UV-active and will stain with potassium permanganate. The starting propargyl alcohol is volatile but can sometimes be seen at a higher Rf.
-
Workup - Copper Removal: Once the reaction is complete (disappearance of the limiting reagent), add 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to the flask and stir for 15 minutes. The mixture should turn a deep blue color as the copper ions are complexed by ammonia.
-
Causality Note: Efficient removal of the copper catalyst is crucial for simplifying purification and for any downstream applications, as residual copper can interfere with biological assays or catalyze undesired side reactions. Ammonia from the NH₄Cl solution forms a water-soluble [Cu(NH₃)₄]²⁺ complex. An EDTA wash is an alternative method.[13]
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a pale yellow oil or waxy solid.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 2% to 10% methanol in dichloromethane.
-
Procedure: Load the crude product onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol as a white to off-white solid.
-
Expected Yield: 75-90%.
Product Characterization
It is essential to validate the structure and purity of the synthesized compound.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.95 (s, 1H, triazole C5-H)
-
δ 4.90 (t, J = 5.5 Hz, 1H, -OH)
-
δ 4.45 (t, J = 6.5 Hz, 2H, -CH₂-N)
-
δ 2.70 (t, J = 6.5 Hz, 2H, -CH₂-OH)
-
Note: The chemical shifts may vary slightly depending on the solvent and concentration. The proton on the triazole ring is characteristically deshielded. The hydroxyl proton is exchangeable with D₂O.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 145.5 (Triazole C4)
-
δ 121.0 (Triazole C5)
-
δ 59.5 (-CH₂-OH)
-
δ 30.0 (-CH₂-Triazole)
-
-
Mass Spectrometry (ESI+):
-
m/z calculated for C₄H₈N₃O⁺ [M+H]⁺: 114.0662; found: 114.0665.
-
-
Melting Point: 54-56 °C[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst (Cu(I) oxidized).2. Poor quality reagents.3. Insufficient stirring. | 1. Ensure sodium ascorbate is fresh and added last. Degas solvents if necessary for sensitive substrates.2. Use high-purity starting materials.3. Ensure vigorous stirring to maintain a homogenous suspension. |
| Low Yield | 1. Product loss during workup/extraction.2. Inefficient purification. | 1. Perform multiple extractions (3-4 times) with the organic solvent.2. Use a proper silica-to-crude ratio (~50:1) for chromatography and a shallow solvent gradient. |
| Product is Contaminated with Copper | Incomplete removal during workup. | Repeat the wash with saturated NH₄Cl or an aqueous EDTA solution. The organic layer should be colorless. |
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Özçubukçu, S., & Ozkal, E. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed, 28(10), 1835-43. [Link]
-
Wolters, L. P., Horn, M., & Bickelhaupt, F. M. (2016). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal, 22(12), 4039-4045. [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2019). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]
-
Department of Chemistry and Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico. [Link]
-
Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison. [Link]
-
Division of Research Safety. (2019). Sodium Azide NaN3. University of Illinois Urbana-Champaign. [Link]
-
UC Santa Barbara Chem Demo Lab. (n.d.). SODIUM AZIDE AND ORGANIC AZIDES. University of California, Santa Barbara. [Link]
-
Chan, T. R., & Fokin, V. V. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
-
ResearchGate. (n.d.). Cu catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amine... ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. [Link]
-
Kamal, A., et al. (2017). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. [Link]
-
Popova, M. V., et al. (2020). 2-Azidoazirines suitable for click chemistry: synthesis of 1-(2H-azirin-2-yl)-1H-1,2,3-triazoles. Royal Society of Chemistry. [Link]
-
Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]
-
Millward, S. W., et al. (2013). In situ click chemistry: from small molecule discovery to synthetic antibodies. PMC. [Link]
-
Suginta, W., et al. (2013). Observation of the controlled assembly of preclick components in the in situ click chemistry generation of a chitinase inhibitor. PNAS. [Link]
-
Al-Azayza, M., et al. (2022). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Cardiff University. [Link]
-
Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Seela, F., & Xiong, X. (2010). In situ azide formation and “click” reaction of nile red with DNA as an alternative postsynthetic route. Chemical Communications. [Link]
-
Wu, L.-Y., et al. (2009). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Synlett. [Link]
-
Bak, J. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
-
Singh, K., et al. (2015). Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted. Der Pharma Chemica. [Link]
-
Zhu, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
- Wilson, J. H. (1981). Purification of triazoles.
-
Karaali, N., et al. (2014). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. broadpharm.com [broadpharm.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. benchchem.com [benchchem.com]
- 14. 2-(1H-1,2,4-Triazol-1-yl)ethan-1-ol | 3273-14-1 [sigmaaldrich.com]
Application Note: Scalable One-Pot Synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
Executive Summary
The 1H-1,2,3-triazole moiety is a privileged scaffold in drug discovery, acting as a bioisostere for amide bonds and carboxylic acids. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted triazoles, the synthesis of N-unsubstituted (NH) triazoles—such as 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol —presents a unique challenge. Standard CuAAC requires an organic azide, which yields an N-substituted product.
To obtain the NH-triazole, one must use hydrazoic acid (
Critical Safety Directive: Handling Hydrazoic Acid
⚠️ DANGER: EXPLOSION AND TOXICITY HAZARDThis protocol involves the in-situ generation of Hydrazoic Acid ($\text{HN}_3$).[1][2][3] While the protocol is designed to keep concentrations below the explosive limit (<6%), strict adherence to the following is mandatory:
- Acidification Control: Never add strong mineral acids (HCl, $\text{H}_2\text{SO}_4$) directly to solid Sodium Azide. Use the specified Acetic Acid buffer system.
- Ventilation: All operations must be performed in a functioning fume hood. $\text{HN}_3$ is highly toxic by inhalation.
- Waste Disposal: Quench all reaction mixtures with saturated sodium bicarbonate ($\text{NaHCO}_3$) to neutralize acid and prevent $\text{HN}_3$ accumulation before disposal.
- Metal Azides: Avoid contact with heavy metals (Pb, Hg) which form highly shock-sensitive azides.
Reaction Mechanism & Pathway[5][6][7]
The success of this reaction relies on the delicate balance between generating enough
Figure 1: Mechanistic pathway for the Cu-catalyzed cycloaddition of in-situ generated hydrazoic acid. Note the regeneration of the active Cu(I) species.
Materials and Reagents
The stoichiometry is critical. The azide is used in excess to drive the reaction, but the acid amount is calculated to maintain a specific pH window.
| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (for 1 mmol scale) |
| 3-butyn-1-ol | Substrate (Alkyne) | 1.0 | 70.09 | 70.1 mg (approx 75 |
| Sodium Azide ( | Azide Source | 1.5 | 65.01 | 97.5 mg |
| Acetic Acid (Glacial) | Proton Source | 6.6 | 60.05 | 396 mg (approx 378 |
| Catalyst Precursor | 0.05 (5 mol%) | 249.68 | 12.5 mg | |
| Sodium Ascorbate | Reductant | 0.25 | 198.11 | 49.5 mg |
| TBTA (or (BimH)3) | Ligand | 0.05 (5 mol%) | 530.63 | 26.5 mg |
| MeOH / Water | Solvent System | N/A | N/A | 1.2 mL (3:1 ratio) |
Note: TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. The ligand is essential to stabilize Cu(I) against the acidic environment.
Experimental Protocol
Phase 1: Preparation of Stock Solutions
To ensure reproducibility, avoid weighing sub-milligram quantities of catalyst by using stock solutions.
-
Catalyst/Ligand Stock: Dissolve
(125 mg) and TBTA (265 mg) in 5 mL of DMSO/Water (1:1). This creates a stock where 0.5 mL = 5 mol% Cu/Ligand for a 10 mmol reaction. -
Ascorbate Stock: Prepare a fresh 1M solution of Sodium Ascorbate in water. (Must be freshly prepared as it oxidizes/yellows over time).
Phase 2: One-Pot Synthesis Workflow
Figure 2: Step-by-step experimental workflow. The order of addition (Acid last) is crucial for safety.
Phase 3: Detailed Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-butyn-1-ol (1.0 equiv) and the solvent mixture (MeOH:
3:1 ). The concentration of alkyne should be approximately 0.5 M to 1.0 M. -
Catalyst Addition: Add the Cu/Ligand premix (5 mol%).[2] Stir for 2 minutes.
-
Reductant Addition: Add Sodium Ascorbate (0.25 equiv). The solution may turn yellow/orange, indicating Cu(I) formation.
-
Azide Addition: Add solid Sodium Azide (1.5 equiv) in one portion.
-
Acid Initiation (CRITICAL): Add Acetic Acid (6.6 equiv) dropwise. Immediately cap the flask with a glass stopper or septum.
-
Why? This generates the
required for the reaction. The flask is kept closed to prevent the loss of volatile and to maintain stoichiometry.
-
-
Reaction: Stir vigorously at Room Temperature for 24 hours .
-
Note: The reaction is generally insensitive to oxygen, but keeping it capped is primarily for
containment.
-
-
Quenching: Carefully remove the stopper in a fume hood. Add saturated aqueous
slowly until gas evolution ceases and the pH is neutral/slightly basic (pH 7-8). This neutralizes any remaining back to the safe azide ion ( ). -
Workup:
-
Remove methanol under reduced pressure (rotary evaporator) if volume is large.
-
Extract the aqueous residue with Ethyl Acetate (
mL).[4] -
Note: The product is a polar alcohol; if extraction efficiency is low, saturate the aqueous layer with NaCl (brine) or use n-Butanol for extraction.
-
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash chromatography on silica gel.-
Eluent: DCM:MeOH (start 95:5, gradient to 90:10).
-
Product: 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (White solid or viscous oil).
-
Analytical Validation
Successful synthesis should be validated using NMR and Mass Spectrometry.
-
NMR (DMSO-
, 400 MHz):- ~14.5-15.0 ppm (br s, 1H, NH of triazole) – Diagnostic for 1H-triazole.
- ~7.60 ppm (s, 1H, C5-H of triazole).
- ~4.70 ppm (t, 1H, OH ).
-
~3.65 ppm (q, 2H,
). -
~2.80 ppm (t, 2H, Triazole
).
-
Mass Spectrometry (ESI):
-
Calculated Mass (
): 113.06 -
Observed
: 114.1
-
Troubleshooting & Optimization
| Observation | Probable Cause | Solution |
| Low Yield | Loss of | Ensure flask is tightly stoppered immediately after acid addition. Do not heat above 40°C. |
| Green/Blue Reaction Mixture | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate (add 10 mol% extra). Ensure ligand is present.[4][5][6] |
| Incomplete Conversion | Catalyst poisoning | Add fresh Cu catalyst (1-2 mol%) and Ascorbate. Check pH (must be acidic enough to generate |
| Product in Aqueous Layer | High polarity of product | Use continuous extraction or switch extraction solvent to EtOAc:iPrOH (3:1). |
References
-
Jankovič, D., Virant, M., & Gazvoda, M. (2022).[2][6] Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles.[1][2][3] The Journal of Organic Chemistry, 87(6), 4018–4028.
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457–460.
Sources
- 1. Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
Using 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol as a linker in bioconjugation
Application Notes & Protocols
Topic: 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol: A Versatile, Clickable Linker for Modern Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview and detailed protocols for the application of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol as a hydrophilic and stable linker in bioconjugation. We delve into the unique advantages conferred by the 1,2,3-triazole core, detailing its synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Subsequently, we present step-by-step protocols for the activation of its terminal hydroxyl group and its conjugation to amine-containing biomolecules. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage this powerful linker in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs), imaging agents, and targeted therapeutics.
The 1,2,3-Triazole Core: A Privileged Scaffold in Bioconjugation
The development of complex biotherapeutics relies heavily on the chemical linker used to connect the payload to the biological moiety.[1] The ideal linker must be stable under physiological conditions, possess favorable physicochemical properties, and be synthetically accessible. The 1,2,3-triazole ring system, formed via the highly efficient "click chemistry" reaction, has emerged as a superior scaffold that meets these criteria.[2]
Inherent Advantages of the Triazole Linker:
-
Metabolic and Chemical Stability: The aromatic triazole ring is exceptionally stable towards both chemical and enzymatic degradation, a critical feature for in vivo applications.[2]
-
Amide Bond Bioisostere: The triazole moiety can serve as a non-hydrolyzable isostere of an amide or ester bond, providing structural rigidity and preventing premature cleavage by proteases.
-
Favorable Physicochemical Properties: The triazole ring possesses a strong dipole moment and acts as a hydrogen bond acceptor, which can improve the solubility and pharmacokinetic profile of the final conjugate.[2]
-
Synthetic Versatility via "Click Chemistry": The 1,2,3-triazole is most commonly synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, celebrated for its high yields, selectivity, and compatibility with a wide range of functional groups under aqueous conditions.[3][4] This synthetic ease makes the triazole an attractive and versatile component in drug design.
The specific linker, 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, incorporates these benefits while presenting a terminal primary alcohol. This hydroxyl group serves as a versatile chemical handle that, while stable, can be selectively "activated" for covalent attachment to biomolecules, providing a strategic advantage in multi-step conjugation workflows.
Synthesis of the Linker: 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
The linker is synthesized via a standard CuAAC reaction between an azide source and propargyl alcohol. This protocol outlines a common and reliable method.
Caption: Workflow for the CuAAC synthesis of the triazole linker.
Protocol 2.1: Synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
Causality: This protocol utilizes the CuAAC reaction, where sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. The reaction proceeds rapidly in an aqueous/t-butanol mixture, which effectively solubilizes both organic and inorganic reagents.
Materials:
-
Propargyl alcohol
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of deionized water and tert-butanol.
-
Catalyst Addition: In a separate vial, prepare a solution of sodium ascorbate (0.2 eq) in a minimum amount of water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.
-
Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄·5H₂O solution. The reaction mixture will typically turn a yellow-green color.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.
-
Workup: Once the reaction is complete, add 3 volumes of ethyl acetate to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.
Linker Activation and Bioconjugation
The terminal hydroxyl group of the linker is not directly reactive towards common nucleophilic residues on proteins (e.g., lysine amines, cysteine thiols). Therefore, it must be chemically activated to an electrophilic species that can readily react with the target biomolecule. A common and effective strategy is to convert the alcohol into an amine-reactive N-hydroxysuccinimidyl (NHS) carbonate.
Caption: Two-stage workflow: linker activation and subsequent bioconjugation.
Protocol 3.1: Activation of the Linker with Disuccinimidyl Carbonate (DSC)
Causality: DSC is an efficient homobifunctional reagent for converting hydroxyl groups into amine-reactive NHS-activated carbonates. A mild base like triethylamine (TEA) is used to deprotonate the alcohol, increasing its nucleophilicity to attack the central carbonyl of DSC. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive DSC and the activated product.
Materials:
-
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile or Dichloromethane (DCM)
Procedure:
-
Preparation: Ensure all glassware is oven-dried. Dissolve the linker (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add DSC (1.5 eq) to the solution, followed by the dropwise addition of TEA (2.0 eq).
-
Reaction: Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Purification: Upon completion, the activated linker can often be used directly in the next step after solvent removal. For higher purity, it can be purified via silica gel chromatography, although care must be taken to avoid hydrolysis.
Protocol 3.2: Conjugation of Activated Linker to a Protein
Causality: The conjugation is performed in a slightly alkaline buffer (pH 8.0-9.0). This pH ensures that a significant population of the lysine side-chain epsilon-amino groups (-NH₃⁺) are deprotonated to their nucleophilic form (-NH₂), enabling efficient attack on the electrophilic NHS carbonate. The buffer should be free of primary amines (like Tris) which would compete with the protein for the linker.
Materials:
-
Activated linker from Protocol 3.1
-
Target protein (e.g., IgG antibody)
-
Conjugation Buffer: 100 mM sodium phosphate or sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the activated linker in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the activated linker stock solution to the protein solution. A typical starting point is a 10-20 fold molar excess of linker over protein.
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-2 hours.
-
Quenching: Add Quenching Buffer to the reaction (to a final concentration of ~50 mM Tris) to react with and neutralize any remaining activated linker. Incubate for 30 minutes.
-
Purification: Remove the excess, unreacted linker and byproducts by purifying the protein conjugate. SEC is highly recommended as it separates based on size, efficiently removing small molecules from the large protein conjugate. Dialysis is also a viable alternative.
Characterization and Quality Control
Validating the success of a bioconjugation reaction is a critical step. The primary goals are to confirm that the linker is attached to the biomolecule and to quantify the extent of labeling, often referred to as the Drug-to-Antibody Ratio (DAR) in ADC development.
| Parameter | Method | Principle | Expected Outcome |
| Confirmation of Conjugation | SDS-PAGE | Sodium dodecyl sulfate polyacrylamide gel electrophoresis separates proteins by mass. | A shift to a higher molecular weight for the conjugated protein compared to the unconjugated control. |
| Confirmation of Conjugation | Mass Spectrometry (ESI-MS, MALDI-TOF) | Measures the precise mass of the molecule. | An increase in the mass of the protein corresponding to the addition of one or more linker-payload molecules. |
| Quantification of Labeling Ratio | UV-Vis Spectroscopy | If the payload has a distinct absorbance, its concentration can be measured and compared to the protein concentration. | Calculation of the average number of linkers per protein. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Separates molecules by hydrodynamic radius. | A single, sharp peak for the monomeric conjugate, with minimal aggregation (high molecular weight species) or fragmentation (low molecular weight species). |
| Heterogeneity Assessment | Hydrophobic Interaction Chromatography (HIC) | Separates species based on surface hydrophobicity. Each added linker-payload increases hydrophobicity. | A series of peaks corresponding to different populations of the conjugate (e.g., DAR 0, 2, 4, etc.), providing a profile of the conjugation distribution. |
Conclusion
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol represents a highly valuable tool for researchers in drug development and chemical biology. Its foundation in the robust and bioorthogonal click chemistry framework ensures synthetic accessibility and linker stability.[5] The terminal hydroxyl group provides a strategic point for post-synthesis functionalization, allowing for a modular approach to bioconjugation. By following the detailed protocols for synthesis, activation, and conjugation outlined in this guide, scientists can effectively employ this linker to construct well-defined, stable, and potent bioconjugates for a wide array of therapeutic and diagnostic applications.
References
-
D. K. Yadav, et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry. Available at: [Link]
-
Kamal, A., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. MedChemComm. Available at: [Link]
-
M. Valjakkala, et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Available at: [Link]
-
J. M. R. Moore, et al. (2016). Click Chemistries for Site-Specific Antibody-Drug Conjugation. Antibody-Drug Conjugates. Available at: [Link]
-
CAS. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. CAS Insights. Available at: [Link]
-
A. G. Gornowicz, et al. (2024). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega. Available at: [Link]
-
Y. Zhang, et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. MDPI. Available at: [Link]
-
S. Singh, et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. Available at: [Link]
-
A. Singh, et al. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. ResearchGate. Available at: [Link]
-
P. J. Boratyński, et al. (2023). Ferrocene-triazole conjugates: do we know why they are biologically active? Dalton Transactions. Available at: [Link]
-
G. A. El-Hiti, et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. Available at: [Link]
-
M. Kumar, et al. (2025). Synthesis of Imidazole-1,2,3-Triazole Conjugates: Characterization, Antibiotic, and Anticancer Activity. ResearchGate. Available at: [Link]
-
A. D. Campbell, et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. Available at: [Link]
-
G. A. El-Hiti, et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). ResearchGate. Available at: [Link]
-
H. C. Kolb, et al. (2013). Click Triazoles for Bioconjugation. Methods in Molecular Biology. Available at: [Link]
-
B. L. Nilsson, et al. (2013). Bioconjugation Protocols. Methods in Molecular Biology. Available at: [Link]
-
A. D. Grygorenko, et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Available at: [Link]
-
C. D. C. de-Macedo, et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]
-
N. Karaali, et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. Available at: [Link]
-
G. A. El-Hiti, et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. PMC. Available at: [Link]
-
Y. Chen, et al. (2022). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. MDPI. Available at: [Link]
-
ResearchGate. (2017). Synthesis of (1-alkyl-1H-1,2,3-triazol-4-yl) methyl-2H-chromene-3-carboxylates. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Covalent Functionalization of Biomolecules with 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol via Succinimidyl Carbonate Activation
Mechanistic Rationale & Chemical Causality
The 1,2,3-triazole moiety is a highly stable, bioorthogonal pharmacophore that acts as a bioisostere for amide bonds and a versatile ligand for metal coordination[1]. However, the primary alcohol of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is inherently unreactive toward protein functional groups under physiological conditions.
To bridge this reactivity gap, N,N'-Disuccinimidyl carbonate (DSC) is employed as a homobifunctional activating agent[2]. DSC is heavily preferred over phosgene derivatives in modern bioconjugation due to its bench stability, lower toxicity, and highly predictable reaction kinetics[2]. The reaction between the primary alcohol and DSC, catalyzed by a tertiary amine base, yields a highly reactive succinimidyl carbonate (SC) intermediate[3].
During the bioconjugation phase, this SC-activated triazole undergoes nucleophilic acyl substitution with the unprotonated ε-amines of surface-exposed lysine residues on the target protein. Conducting this reaction at pH 8.0–8.5 ensures a sufficient fraction of lysines (pKa ~10.5) are deprotonated and nucleophilic, while simultaneously minimizing the competitive aqueous hydrolysis of the SC ester[4]. The resulting carbamate linkage is exceptionally stable, uncharged, and resistant to enzymatic cleavage, ensuring the integrity of the functionalized biomolecule.
Chemical Workflow
Workflow for the activation and conjugation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol to proteins.
Experimental Protocols
Phase 1: Synthesis of Triazole-Ethyl Succinimidyl Carbonate
Causality Check: Anhydrous conditions are critical in this phase. Trace water will rapidly hydrolyze DSC into N-hydroxysuccinimide (NHS) and carbon dioxide, quenching the activation process[2].
-
Dissolution: Dissolve 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (10 mg, ~88 µmol) in 500 µL of anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add N,N'-Disuccinimidyl carbonate (DSC) at a 1.5 molar excess (34 mg, 132 µmol) to the solution[2].
-
Catalysis: Introduce Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) at a 2.0 molar excess (176 µmol) dropwise while stirring[4].
-
Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 2–4 hours under a dry nitrogen atmosphere.
-
In-Process Tracking: Monitor reaction completion via TLC or LC-MS. Look for the disappearance of the 113 Da alcohol and the formation of the activated SC intermediate.
-
Isolation: The activated SC-triazole can be used directly in the next step or purified via preparative TLC/flash chromatography if ultra-high-purity labeling is required[3].
Phase 2: Protein Bioconjugation
Causality Check: Avoid amine-containing buffers (e.g., Tris or glycine) during this step, as they will competitively react with the SC intermediate and drastically reduce the Degree of Labeling (DoL).
-
Protein Preparation: Prepare the target protein (e.g., monoclonal antibody) at a concentration of 2–5 mg/mL in Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3).
-
Conjugation: Add the activated SC-triazole intermediate (from Phase 1) to the protein solution. For a target DoL of 3–5 triazoles per protein, utilize a 10- to 20-fold molar excess of the activated probe.
-
Mixing: Add the probe slowly while vortexing gently to prevent localized precipitation of the hydrophobic intermediate. Ensure the final DMF concentration does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4 °C with continuous end-over-end rotation.
-
Quenching: Quench the reaction by adding 1 M Tris-HCl, pH 7.5 (final concentration 50 mM) for 15 minutes to consume any unreacted SC groups.
Phase 3: Purification and Validation
-
Purification: Purify the triazole-functionalized protein using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) or extensive dialysis against 1X PBS (pH 7.4) to remove NHS, quenched byproducts, and residual organic solvent.
-
Validation: Validate the conjugate via Intact Mass Spectrometry. Each successful conjugation event yields a precise mass shift of +139.1 Da (representing the addition of the C₅H₆N₃O₂ carbamate tag, which replaces one hydrogen atom on the target amine).
Reaction Parameters & Quantitative Targets
| Parameter | Phase 1: Alcohol Activation | Phase 2: Protein Bioconjugation |
| Primary Reagent | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol | Target Protein (e.g., mAb, BSA) |
| Activating Agent | DSC (1.5x molar excess) | Activated SC-Triazole |
| Base / Buffer | TEA (2.0x molar excess) | 0.1 M NaHCO₃, pH 8.3 |
| Solvent System | Anhydrous DMF or ACN | Aqueous Buffer (<10% DMF v/v) |
| Temperature & Time | 20–25 °C for 2–4 hours | 20–25 °C for 2 hours |
| Target DoL | N/A (100% conversion desired) | 3–5 tags per protein |
| Expected Mass Shift | N/A | +139.1 Da per conjugation event |
Quality Control & Validation Pipeline
Quality control pipeline for validating triazole-protein bioconjugates via mass spectrometry.
References
1.[1] Oleanane-Type Triterpene Conjugates with 1H-1,2,3-Triazole Possessing of Fungicidal Activity, PMC. 1 2.[2] Disuccinimidyl Carbonate (DSC): A Comprehensive Technical Guide for Researchers and Drug Development Professionals, Benchchem. 2 3.[3] Di(N-succinimidyl) Carbonate | 74124-79-1, TCI Chemicals.3 4.[4] Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates, MDPI. 4
Sources
Application Note: Anticancer Activity Evaluation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The 1,2,3-triazole moiety is a premier pharmacophore in modern oncology drug discovery, often synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This guide focuses specifically on 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol derivatives , a subclass where the triazole ring is substituted at the C4 position with a hydroxyethyl group (derived from 3-butyn-1-ol).
Why this Scaffold?
-
Bioisosterism: The triazole ring mimics amide bonds, providing metabolic stability while maintaining hydrogen-bonding capability.[1]
-
Solubility & Interaction: The C4-hydroxyethyl tail enhances aqueous solubility and offers a specific hydrogen-bond donor/acceptor site, often critical for binding in the ATP-binding pockets of kinases or the colchicine site of tubulin.
-
Synthesizability: These derivatives are rapidly accessible via "Click" chemistry, allowing for the generation of large combinatorial libraries (N1-substitution).
Evaluation Pipeline Overview
The following workflow ensures a logical progression from raw chemical entities to validated lead compounds.
Figure 1: Integrated workflow for the evaluation of triazole-ethanol derivatives. The process moves from high-throughput cytotoxicity screening to mechanistic "deep dives."
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of the derivatives against a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116).
Principle: The MTT assay measures cellular metabolic activity as an indicator of viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (Sigma-Aldrich).
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Control: Doxorubicin (Positive Control).
Step-by-Step Methodology
-
Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Plate cells in 96-well plates at a density of
to cells/well in 100 µL of complete media. -
Critical: Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the triazole derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Note: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
-
Add 100 µL of drug solution to wells (Triplicate). Include Vehicle Control (DMSO only) and Blank (Media only).
-
-
Incubation:
-
Incubate plates for 48 or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Look for purple formazan crystals.
-
-
Solubilization & Measurement:
Data Analysis
Calculate % Cell Viability using the formula:
Protocol 2: Mechanistic Deconvolution (Cell Cycle & Apoptosis)
Triazole derivatives often exert anticancer effects by arresting the cell cycle (G2/M phase) or inducing apoptosis via the mitochondrial pathway.
A. Cell Cycle Analysis (Flow Cytometry)
Rationale: To determine if the derivative acts as an antimitotic agent (common for triazoles targeting tubulin).
-
Treatment: Treat
cells with the IC50 concentration of the lead compound for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash cells to remove ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 min at 37°C in the dark.
-
Analysis: Analyze DNA content using a flow cytometer. Accumulation in the G2/M peak suggests tubulin inhibition.
B. Apoptosis Detection (Annexin V-FITC/PI)
Rationale: Distinguish between apoptotic and necrotic cell death.
-
Staining: Harvest treated cells (do not fix). Wash with binding buffer.[1]
-
Labeling: Add Annexin V-FITC and PI. Incubate for 15 min in the dark.
-
Readout:
-
Annexin V+/PI-: Early Apoptosis.
-
Annexin V+/PI+: Late Apoptosis.
-
Structure-Activity Relationship (SAR) Insights
Based on literature trends for 1,2,3-triazoles, the following SAR patterns should guide your derivative optimization:
| Structural Feature | Modification | Predicted Effect on Activity |
| C4-Position | Hydroxyethyl (Ethan-1-ol) | Essential. Provides H-bond donor/acceptor. Deletion often reduces potency. |
| N1-Position | Benzyl / Phenyl Group | High Potency. Aromatic rings facilitate |
| N1-Substituent | Electron-Withdrawing (e.g., -F, -NO2) | Variable. Often increases metabolic stability but may alter polarity. |
| Linker | Alkyl chain length | Critical. Short linkers (methylene) are generally preferred for steric fit. |
Mechanism of Action Visualization
The following diagram illustrates the potential pathway activation for triazole-ethanol derivatives, specifically highlighting the mitochondrial apoptosis pathway often triggered by these scaffolds.
Figure 2: Proposed Mechanism of Action. The triazole derivative induces mitochondrial stress, leading to Caspase-dependent apoptosis.
References
-
Dheer, D. et al. (2017). 1,2,3-triazole derivatives as anticancer agents: A review.
-
Pokhodylo, N. et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.[4]
-
Alam, M. M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review.[5]
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (MTT/SRB).
-
Boobalan, S. et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rational Design of Enzyme Inhibitors Using the 1,2,3-Triazole Core
Executive Summary
The 1,2,3-triazole ring has emerged as a privileged scaffold in modern drug discovery and enzyme inhibitor design. Far beyond acting as a mere passive linker, the 1,2,3-triazole actively contributes to target affinity, metabolic stability, and pharmacokinetic optimization. This application note provides a comprehensive technical guide to leveraging the 1,2,3-triazole core, detailing its mechanistic rationale as a bioisostere, summarizing quantitative efficacy data across diverse enzyme targets, and providing field-validated protocols for synthesizing these inhibitors via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanistic Rationale: The 1,2,3-Triazole as a Privileged Scaffold
The integration of a 1,2,3-triazole ring into an inhibitor framework is rarely arbitrary; it is a calculated structural decision driven by specific physicochemical properties.
-
Amide Bioisosterism: Amide bonds in peptide-based inhibitors are highly susceptible to enzymatic degradation by endogenous proteases. The 1,4-disubstituted 1,2,3-triazole perfectly mimics the geometric and electronic properties of a Z-trans-amide bond[1].
-
Electronic Profile & Hydrogen Bonding: The triazole core possesses a strong dipole moment of approximately 5 Debye. The C-4 atom acts as an electrophilic site, the C-H bond serves as a robust hydrogen bond donor (HBD), and the N-3 lone pair acts as a hydrogen bond acceptor (HBA)[1]. This allows the triazole to engage in critical dipole-dipole and hydrogen-bonding interactions within enzyme active sites.
-
Metabolic Stability: Unlike amides or esters, the 1,2,3-triazole ring is remarkably stable under hydrolytic, oxidative, and reductive physiological conditions, ensuring the inhibitor survives in vivo metabolism[2].
Logical framework of 1,2,3-triazole properties driving enzyme inhibitor efficacy.
Target Profiling & Quantitative Efficacy
The versatility of the 1,2,3-triazole allows it to be hybridized with various pharmacophores to target distinct enzyme classes. Table 1 summarizes recent quantitative data demonstrating the efficacy of triazole-based inhibitors across diverse therapeutic areas.
Table 1: Comparative Efficacy of 1,2,3-Triazole-Based Enzyme Inhibitors
| Target Enzyme | Inhibitor Class / Hybrid | IC₅₀ Value | Key Interaction Mechanism | Ref |
| HIV-1 Vif | RN-18 Triazole Analogue (1d) | 1.2 μM | Amide bioisosteric replacement; enhanced specificity over RN-18. | [3] |
| IDO1 | Urea-Triazole Hybrid (3a) | 0.75 μM | Triazole binds 3.33 Å above the heme ferrous ion (Fe²⁺). | [4] |
| EGFR (Kinase) | Thiadiazine-Triazole Hybrid (77) | 0.38 μM | Hinge region binding (Met769); mimics clinical EGFR inhibitors. | [2] |
| AChE | Quinoline-Triazole Hybrid | Sub-μM | Dual-binding to both Catalytic (CAS) and Peripheral (PAS) sites. | [5] |
Synthetic Methodology: CuAAC "Click" Protocol for Inhibitor Libraries
Causality in Experimental Design: Classical thermal Huisgen cycloadditions yield a mixture of 1,4- and 1,5-regioisomers. To exclusively synthesize the 1,4-disubstituted triazole—which is strictly required to mimic the trans-amide bond geometry—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) must be employed[6].
Because free Cu(I) is thermodynamically unstable and readily oxidizes to Cu(II) (which generates reactive oxygen species that can degrade sensitive pharmacophores), this protocol utilizes THPTA , a water-soluble stabilizing ligand, alongside Sodium Ascorbate for in situ reduction[6].
Step-by-step workflow for CuAAC synthesis of 1,4-disubstituted triazoles.
Step-by-Step CuAAC Protocol (Biocompatible Aqueous Conditions)
Reagent Preparation:
-
THPTA Ligand (100 mM): Dissolve THPTA in degassed, deionized water.
-
CuSO₄ (20 mM): Dissolve Copper(II) sulfate pentahydrate in water.
-
Sodium Ascorbate (300 mM): Must be prepared fresh daily. Ascorbate rapidly degrades in solution, which will stall the reduction of Cu(II) to Cu(I).
Reaction Assembly (Self-Validating Workflow):
-
Substrate Mixing: In a reaction vial, combine the alkyne-bearing fragment (1.0 eq) and the azide-bearing fragment (1.2 eq) in a suitable solvent (e.g., t-BuOH/H₂O 1:1 v/v).
-
Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Vortex briefly.
-
Causality: Pre-complexing ensures that the copper is fully chelated before reduction, blocking the bioavailability of free copper ions and preventing oxidative side reactions[6].
-
-
Catalyst Addition: Add the THPTA/CuSO₄ complex to the substrate mixture.
-
Initiation: Add 10 µL of the freshly prepared 300 mM Sodium Ascorbate to the reaction vial.
-
Validation Check: The solution should transition from a pale blue (Cu²⁺) to colorless or slightly yellow, visually confirming the successful reduction to the catalytically active Cu(I) species.
-
-
Incubation: Protect the reaction from light and stir at room temperature for 30–60 minutes.
-
Quenching & Purification: Dilute with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude 1,4-disubstituted triazole inhibitor via flash chromatography.
Advanced Application: Kinetic Target-Guided Synthesis (KTGS)
For highly challenging targets, researchers can bypass traditional synthesis by allowing the enzyme to assemble its own inhibitor. In Kinetic Target-Guided Synthesis (KTGS) , the enzyme active site acts as a reaction vessel.
When an azide fragment and an alkyne fragment bind to adjacent sub-pockets within the enzyme (e.g., Carbonic Anhydrase or Acetylcholinesterase), their spatial proximity drastically lowers the activation energy required for cycloaddition[7]. The enzyme selectively templates the formation of the most potent triazole regioisomer without the need for a copper catalyst.
Mechanism of Kinetic Target-Guided Synthesis (KTGS) in enzyme active sites.
References
- Source: nih.
- Source: unimore.
- Source: rsc.
- Source: semanticscholar.
- Source: nih.
- Source: broadpharm.
- Source: nih.
Sources
- 1. iris.unimore.it [iris.unimore.it]
- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 3. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electro-Assisted Click Reaction (eCuAAC) for High-Yield Triazole Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern "click chemistry," widely utilized in drug discovery, bioconjugation, and materials science due to its thermodynamic favorability and extreme regioselectivity [1]. However, conventional CuAAC relies on the bulk addition of copper salts (e.g., CuSO₄) and excess reducing agents (e.g., sodium ascorbate), which complicates purification and introduces heavy-metal toxicity to biological systems.
The electro-assisted copper-catalyzed azide-alkyne cycloaddition (eCuAAC) overcomes these limitations by utilizing a sacrificial copper foil anode. Through controlled electro-oxidation, trace amounts of highly active Cu(I) are generated in situ directly at the electrode surface. This protocol delivers superior reaction kinetics, eliminates the need for chemical reducing agents, and significantly reduces metal contamination, making it a highly efficient and self-validating system for triazole synthesis[1, 2].
Mechanistic Principles & Causality
To master the eCuAAC protocol, one must understand the causality behind the electrochemical choices. Unlike conventional homogeneous catalysis, eCuAAC is a heterogeneous surface-driven process.
-
Anodic Oxidation: A constant potential of 0.3 V (vs. Ag/AgCl) is applied to a Cu(0) foil. This specific potential is chosen because it is thermodynamically sufficient to oxidize Cu(0) to Cu(I) without over-oxidizing to Cu(II), ensuring the continuous generation of the active catalytic species [1].
-
Localized Kinetics: The generated Cu(I) acts as a Lewis acid. Because Cu(I) is generated at the electrode surface, its localized concentration is extremely high. This drives the rapid formation of the copper acetylide complex with the terminal alkyne before the Cu(I) can diffuse into the bulk solution.
-
Cycloaddition & Regeneration: The organic azide coordinates to the copper acetylide, forming a six-membered metallacycle. Subsequent ring contraction and protonolysis yield the 1,2,3-triazole product. The Cu(I) catalyst is either regenerated or reduced back to Cu(0) at the counter electrode [3].
Figure 1: Mechanistic pathway of the electro-assisted azide-alkyne cycloaddition (eCuAAC).
Experimental Protocol
Materials and Reagents
-
Working Electrode (WE): High-purity Copper (Cu) foil (e.g., 0.25 cm² exposed area).
-
Counter Electrode (CE): Platinum (Pt) wire or coil.
-
Reference Electrode (RE): Ag/AgCl (sat. KCl).
-
Solvent System: tert-butanol/water (1:1 v/v) or Acetonitrile/Ethanol/Water (1:1:0.5 v/v) [4].
-
Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBATFB), 2 mM.
-
Substrates: Terminal alkyne (1.0 equiv) and organic azide (1.0 equiv).
Figure 2: Step-by-step experimental workflow for eCuAAC triazole synthesis.
Step-by-Step Methodology
Step 1: Electrochemical Cell Assembly
-
Polish the Cu foil working electrode with fine emery paper, rinse sequentially with distilled water and absolute ethanol, and dry under a stream of nitrogen. This ensures a uniform active surface area.
-
Assemble an undivided three-electrode cell connecting the Cu foil (WE), Pt wire (CE), and Ag/AgCl (RE) to a potentiostat.
Step 2: Reaction Mixture Preparation
-
In the electrochemical cell, add 10 mL of the tert-butanol/water (1:1) solvent mixture.
-
Dissolve 2 mM of TBATFB supporting electrolyte into the solvent.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.0 mmol) and the organic azide (e.g., benzyl azide, 1.0 mmol). Stir gently to ensure homogeneity.
Step 3: Electro-Oxidation (Constant Potential Method)
-
Apply a constant anodic potential of 0.3 V vs. Ag/AgCl for 60 minutes at room temperature.
-
Self-Validation Check: Monitor the chronoamperometry (current-time) plot. An initial current spike followed by a gradual drop indicates successful Cu(I) generation and subsequent surface passivation by the newly formed triazole product [1].
Step 4: Product Isolation
-
Terminate the electrolysis. Because the total electro-oxidized Cu is extremely low (~1.5 µmol/hour), heavy metal contamination in the bulk is negligible.
-
Extract the organic layer using ethyl acetate (3 × 10 mL).
-
Wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. In many cases, the crude product is >95% pure and requires no column chromatography [1].
Troubleshooting: Overcoming Electrode Passivation
The Causality of Passivation: 1,2,3-triazoles are highly effective metallic corrosion inhibitors. As the reaction progresses, the synthesized triazoles adsorb onto the Cu foil, forming a passivating layer that physically blocks further oxidation of Cu(0) to Cu(I). This is observed as a severe drop in current during bulk electrolysis.
The Solution (Pulsed Potential Program): To disrupt this passivation layer, implement a pulsed potential program rather than a constant potential.
-
Pulse Parameters: Alternate between an oxidative pulse (e.g., 0.3 V for 5 seconds) and a resting/reductive pulse (e.g., 0.0 V for 1 second).
-
Mechanism of Action: The resting phase allows the adsorbed triazole molecules to desorb from the electrode surface, continuously renewing the active Cu(0) sites. This technique increases the overall process efficiency and pushes yields above 90% [1].
Quantitative Yield Analysis
The table below summarizes the empirical superiority of the eCuAAC method compared to the conventional chemical approach (using CuSO₄ and sodium ascorbate). The electrochemical method consistently delivers higher yields in the same timeframe (60 min) while using nearly 20 times less copper catalyst [1].
| Substrate (Azide + Alkyne) | Product Formed | Conventional Method Yield (%) | eCuAAC (Constant Potential) Yield (%) | eCuAAC (Pulsed Potential) Yield (%) |
| Benzyl azide + Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 56% | 78% | 92% |
| Benzyl azide + 3-ethynylphenol | 3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenol | 66% | 86% | N/A |
| Benzyl azide + 1-ethynylnaphthalene | 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole | 61% | 90% | N/A |
Data synthesized from comparative bulk electrolysis studies demonstrating the reduction of electrode passivation via pulsed techniques [1].
References
-
Carre-Rangel, et al. "Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode." Journal of the Brazilian Chemical Society, vol. 32, no. 7, 2021, pp. 1373-1380. Available at:[Link]
-
"Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review." PubMed / Elsevier Ltd., 2024. Available at: [Link]
-
Vishwanath, D., et al. "Electrochemical Synthesis of Versatile Pyrimidine and Oxadiazoles Tethered Triazoles as Inhibitors of VEGFR-2 in Human Breast Cancer Cells." Molecules (MDPI), 2023. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and achieve reproducible results.
The primary synthetic route to 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to selectively form a 1,4-disubstituted 1,2,3-triazole. For this specific target molecule, the key reactants are but-3-yn-1-ol and an azide source, typically sodium azide .
This guide will focus on troubleshooting and optimizing this specific transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is consistently low. What are the most common culprits?
A1: Consistently low yields in CuAAC reactions typically stem from a few critical areas.[2] A systematic check is the best approach:
-
Catalyst Inactivity: The reaction is catalyzed by Copper(I), which is notoriously prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[2][3] Inadequate degassing or slow addition of the reducing agent can cripple your catalyst.
-
Reagent Quality: The purity of your starting materials, but-3-yn-1-ol and sodium azide, is paramount. Impurities or degradation can inhibit the catalyst or lead to side reactions.[2]
-
Reaction Conditions: Suboptimal conditions such as the choice of solvent, temperature, or pH can significantly slow down the reaction rate, leading to incomplete conversion.[2]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of your alkyne (but-3-yn-1-ol), which consumes the starting material and can complicate purification.[1][4]
Q2: I see an unexpected blue/green color in my reaction and a precipitate is forming. What is happening?
A2: A blue or green color indicates the presence of Cu(II) ions, meaning your Cu(I) catalyst has been oxidized. This is a clear sign that your reaction is not proceeding efficiently, as Cu(II) is not catalytically active for this transformation. The precipitate could be the homocoupled di-yne product or insoluble copper salts. This is often caused by insufficient reducing agent (like sodium ascorbate) or exposure to oxygen.
Q3: What is the purpose of adding a ligand like THPTA or TBTA? Is it always necessary?
A3: While not strictly essential for the reaction to proceed, using a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is highly recommended for several reasons:
-
Stabilization: Ligands protect the Cu(I) catalytic center from oxidation and disproportionation.[5]
-
Solubility: They help to solubilize the copper salt in a variety of solvent systems, including aqueous media.
-
Acceleration: Ligands accelerate the catalytic cycle, leading to significantly faster reaction rates and higher yields.
For robust and reproducible results, the use of a ligand is a best practice. An excess of the ligand relative to copper (typically a 5:1 ratio) is often beneficial.[6]
Troubleshooting and Optimization Guides
This section provides detailed answers to specific experimental problems.
Issue 1: Catalyst System Failure
Q: My reaction fails to start or proceeds very slowly, even with all reagents present. How do I troubleshoot the catalyst?
A: Catalyst failure is the most frequent issue and usually relates to the oxidation state of the copper.
Causality: The CuAAC catalytic cycle requires the copper to be in the +1 oxidation state.[6] Oxygen readily oxidizes Cu(I) to the inactive Cu(II). The role of the reducing agent, typically sodium ascorbate, is to continuously regenerate Cu(I) from any Cu(II) that forms.[7] If the rate of oxidation outpaces the rate of reduction, the reaction will stall.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: The sensitivity to oxygen cannot be overstated.[2]
-
Degas Your Solvent: Before adding any reagents, thoroughly degas the reaction solvent by bubbling an inert gas (argon or nitrogen) through it for at least 15-30 minutes.
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of inert gas throughout the setup and reaction period.
-
-
Check Your Reducing Agent: Sodium ascorbate can degrade over time, especially if not stored properly.
-
Use a fresh bottle of sodium ascorbate or prepare a fresh stock solution immediately before use. Do not use a solution that has turned yellow or brown.
-
-
Order of Reagent Addition: The order in which you add your reagents is critical to protecting the catalyst.[7]
-
Incorrect order: Adding ascorbate to the copper sulfate solution before the ligand is present can lead to the formation of reactive oxygen species that may degrade your substrate.[6]
-
Recommended order: i. Mix the copper source (e.g., CuSO₄) with the ligand in the degassed solvent. ii. Add the azide and alkyne substrates to this mixture. iii. Initiate the reaction by adding the sodium ascorbate solution last.[7]
-
-
Test the Catalyst System: If problems persist, you can run a quick test reaction with known, reliable substrates (e.g., benzyl azide and phenylacetylene) to confirm if your catalyst preparation protocol is the issue.[2]
Issue 2: Side Reactions and Impurities
Q: My TLC/LC-MS shows multiple spots, and purification is difficult. What are the likely side reactions?
A: The primary side reaction to consider is the oxidative homocoupling of but-3-yn-1-ol, also known as Glaser coupling.
Causality: In the presence of Cu(II) and oxygen, terminal alkynes can couple to form a symmetric di-yne. This consumes your starting material and introduces a significant impurity.
Mitigation Strategies:
-
Strict Oxygen Exclusion: As with preventing catalyst deactivation, rigorous degassing and maintaining an inert atmosphere are the best ways to suppress this side reaction.
-
Sufficient Reducing Agent: Ensure you have an adequate concentration of sodium ascorbate to keep the copper in the Cu(I) state, which disfavors the homocoupling pathway.
-
Ligand Choice: Certain ligands can help minimize this side reaction by shielding the copper catalyst.
-
Avoid Excess Copper: Using a high concentration of copper can sometimes increase the rate of side reactions. Typically, 1-5 mol% of the copper catalyst is sufficient.
Another potential source of impurities arises from the reducing agent itself. Ascorbate oxidation byproducts can sometimes react with substrates, although this is more common in bioconjugation with proteins.[6][7] If you suspect this, ensure you are not using a vast excess of ascorbate.
Issue 3: Incomplete Conversion
Q: The reaction stops before all the starting material is consumed. How can I drive it to completion?
A: Stalled reactions are often due to gradual catalyst deactivation or suboptimal reaction parameters.
Troubleshooting Steps:
-
Re-charge the Catalyst: If you suspect catalyst death over a long reaction time, a second addition of a small amount of freshly prepared sodium ascorbate and/or the Cu/ligand complex can sometimes restart the reaction.
-
Increase Temperature: While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., to 40-65 °C) can increase the reaction rate and help drive it to completion, especially if substrates are sterically hindered or less reactive.[8]
-
Solvent Optimization: The solubility of all components is key. If your starting materials are not fully dissolved, the reaction will be slow. A co-solvent like DMSO or t-BuOH with water can help solubilize less polar reactants.[2]
-
Check Stoichiometry: Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of one of the reactants, typically the azide, to ensure the complete consumption of the more valuable alkyne.
Experimental Protocols and Data
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing a failed or low-yielding reaction.
Caption: A systematic workflow for troubleshooting CuAAC reactions.
Table 1: Recommended Reaction Parameter Ranges
| Parameter | Recommended Range | Rationale & Key Considerations |
| Copper Source | 1-5 mol% (e.g., CuSO₄·5H₂O) | Higher loading can increase side reactions. Lower loading may lead to slow conversion. |
| Ligand | 5-25 mol% (e.g., THPTA) | A 5:1 ligand-to-copper ratio is optimal to protect Cu(I) and accelerate the reaction.[6] |
| Reducing Agent | 10-50 mol% (Sodium Ascorbate) | Must be in excess of copper to ensure a reducing environment. Freshly prepared solution is critical. |
| Reactant Stoichiometry | 1.0 : 1.1-1.2 (Alkyne : Azide) | A slight excess of the azide can help drive the reaction to completion. |
| Solvent | H₂O, t-BuOH/H₂O (1:1), DMSO | Choice depends on substrate solubility. Aqueous systems are green but may require co-solvents.[2] |
| Temperature | 25-65 °C | Room temperature is often sufficient. Gentle heating can improve rates for sluggish reactions.[8] |
| Concentration | 0.1 - 1.0 M | More dilute conditions can sometimes suppress bimolecular side reactions like homocoupling. |
Optimized Protocol for 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol Synthesis
This protocol is a robust starting point for optimization.
Materials:
-
But-3-yn-1-ol
-
Sodium Azide (NaN₃) - Caution: Highly Toxic!
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent: 1:1 mixture of tert-Butanol and deionized water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add but-3-yn-1-ol (1.0 eq) and sodium azide (1.1 eq).
-
Solvent Addition & Degassing: Add the t-BuOH/H₂O (1:1) solvent. Seal the flask with a septum and sparge the solution with argon or nitrogen gas for 20-30 minutes while stirring.
-
Catalyst Premix Preparation: In a separate small vial, dissolve CuSO₄·5H₂O (0.02 eq) and THPTA (0.10 eq) in a small amount of degassed water. The solution should be light blue.
-
Initiation: Prepare a fresh solution of sodium ascorbate (0.20 eq) in degassed water.
-
Reaction: Using a syringe, add the copper/ligand premix to the main reaction flask. The solution may become cloudy. Then, add the sodium ascorbate solution. The reaction should turn from colorless to a pale yellow/orange hue.
-
Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkyne spot has been consumed (typically 2-12 hours).
-
Work-up:
-
Once complete, dilute the reaction mixture with water.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.
CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Wang, Z. (2014). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace Repository - University of Rochester. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Semantic Scholar. [Link]
-
Singh, M., Singh, J., & Singh, S. (2023). A Recent Concept of Importance: Click Chemistry. Journal of Drug Delivery and Therapeutics, 13(7), 143-148. [Link]
-
Tella, A. C., Oladipo, A. O., & Bourne, S. A. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 991. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
Welcome to the technical support center for the purification of nitrogen-containing heterocyclic compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically for challenges encountered during the purification of crude 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol. Our goal is to equip you with the expertise and practical solutions needed to achieve high purity for this valuable research compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when first approaching the purification of this molecule.
Q1: Why is 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol so challenging to purify?
A1: The difficulty arises from its distinct physicochemical properties. The molecule's structure contains both a 1,2,3-triazole ring and a primary alcohol functional group. This combination results in:
-
High Polarity: The multiple nitrogen atoms in the triazole ring and the hydroxyl group make the molecule highly polar. This leads to strong solubility in polar solvents like water and methanol but poor solubility in less polar organic solvents typically used in chromatography.[1]
-
Strong Hydrogen Bonding: The N-H of the triazole and the O-H of the alcohol can act as hydrogen bond donors and acceptors, leading to strong intermolecular interactions and potential for strong binding to polar stationary phases like silica gel.[1]
-
Basicity: The nitrogen atoms of the triazole ring are basic, which can cause strong, non-ideal interactions with the slightly acidic surface of standard silica gel, often resulting in significant peak tailing or streaking during column chromatography.[2][3]
Q2: My synthesis was a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). What are the most probable impurities in my crude product?
A2: A crude product from a CuAAC or "click chemistry" reaction will likely contain a mixture of components besides your target molecule.[4][5] You should anticipate the presence of:
-
Unreacted Starting Materials: Residual 2-azidoethan-1-ol and the alkyne source.
-
Copper Catalyst: Residual copper(I) or copper(II) salts are a very common impurity. If your purified fractions have a blue or green tint, this is a strong indicator of copper contamination.
-
Catalyst Ligands: If a ligand such as TBTA was used to stabilize the copper(I) catalyst, it may be present in the crude mixture.[6]
-
Reducing Agents: If the reaction was initiated with a Cu(II) salt (like CuSO₄), a reducing agent like sodium ascorbate was likely used, and it or its oxidized forms may be present.[4]
-
Side Products: Oxidative homocoupling of the terminal alkyne starting material can form a symmetric diyne, which is a common side product.[4]
-
Reaction Solvents: Depending on the protocol, solvents like t-butanol, water, or DMSO may be present.[7][8]
Q3: What is the best initial step to evaluate the purity of my crude 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol?
A3: Before attempting any large-scale purification, a quick purity assessment is crucial. We recommend starting with Thin Layer Chromatography (TLC) .[1] Use a highly polar mobile phase to get the compound to move from the baseline. A good starting point is a 90:10 mixture of Dichloromethane (DCM) and Methanol (MeOH). If your compound still doesn't move, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to de-activate the acidic silica plate.[3] This will give you a preliminary idea of the number of components and help you develop a solvent system for column chromatography. A crude ¹H NMR can also be very informative for identifying the presence of starting materials or major byproducts.
Q4: Which purification method should I attempt first?
A4: The best initial approach depends on the physical state of your crude product and its approximate purity. The following decision workflow can guide your choice.
Caption: Initial purification method decision workflow.
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental problems you may encounter.
Section A: Column Chromatography Issues
Problem 1: My compound is stuck on the baseline of the TLC plate or the top of the silica column, even with ethyl acetate/methanol eluents.
-
Cause: Your compound is highly polar and is interacting too strongly with the silica gel stationary phase.[3] Standard solvent systems may not be polar enough to elute it.
-
Solution:
-
Increase Solvent Polarity: Switch to a more polar mobile phase. A gradient of methanol in dichloromethane (DCM) is often very effective. Start with 2-5% MeOH in DCM and gradually increase the concentration to 10-20%.[3]
-
Use a Basic Modifier: As mentioned in the FAQ, the basicity of the triazole is likely causing strong interactions with acidic silanol groups on the silica surface. Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your eluent system. This neutralizes the acidic sites, dramatically improving peak shape and elution.[3]
-
Consider an Alternative Stationary Phase: If the above fails, your compound may be too polar for standard silica. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar analytes that are poorly retained in reversed-phase.[1][9]
-
Problem 2: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.
-
Cause: This is a classic sign of non-ideal interactions between a basic compound and the acidic silica gel.[2][3] The analyte molecules are binding to the silica with a range of affinities instead of undergoing a clean partition equilibrium.
-
Solution: The most reliable solution is to add a basic modifier to your eluent, as described above. A small amount of triethylamine (0.5-1%) will compete with your compound for the acidic sites on the silica, leading to sharp, symmetrical peaks.
Caption: Troubleshooting workflow for peak streaking on silica gel.
Problem 3: My purified compound is a blue or green solid/oil.
-
Cause: This indicates contamination with copper salts from the CuAAC catalyst. These salts can be difficult to remove completely by chromatography alone.
-
Solution:
-
Aqueous Wash: Before chromatography, dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (5-10%) solution of ammonium hydroxide. These will complex with the copper and pull it into the aqueous layer. Caution: Your product has high water solubility, so this may lead to some product loss. "Salting out" by washing with brine afterwards can help drive some product back into the organic layer.[1]
-
Metal Scavenging: For trace amounts, consider passing a solution of your compound through a plug of silica gel treated with a metal scavenger resin before final concentration.
-
Section B: Recrystallization Issues
Problem 1: My compound "oils out" instead of forming crystals.
-
Cause: This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[1][2]
-
Solution:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then place it in the refrigerator, and finally in the freezer. Avoid crash-cooling in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.[2]
-
Change Solvent System: Try a solvent with a lower boiling point or use a two-solvent system (e.g., dissolve in a minimum of hot ethanol, then slowly add diethyl ether as an anti-solvent until turbidity persists, then cool).[10]
-
Problem 2: My recovery after recrystallization is very low.
-
Cause: The compound has significant solubility in the chosen solvent even at low temperatures, or you used too much solvent to dissolve the crude material initially.[2][10]
-
Solution:
-
Use Minimum Solvent: When dissolving the crude product, use the absolute minimum amount of hot solvent required. Add it portion-wise until everything just dissolves.[10]
-
Concentrate the Mother Liquor: After filtering your crystals, take the filtrate (the "mother liquor") and evaporate some of the solvent. Cool the concentrated solution to obtain a second crop of crystals, which may require a separate purity check.[2]
-
Choose a Different Solvent: Find a solvent system where the solubility difference between hot and cold is much greater.
-
Section C: Liquid-Liquid Extraction Issues
Problem 1: I get a persistent emulsion during my aqueous workup.
-
Cause: Vigorous shaking or the presence of surfactant-like impurities can cause stable emulsions between the organic and aqueous layers.[1][2]
-
Solution:
-
Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to mix the layers.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, which often helps to break the emulsion.[1][2]
-
Filter: For stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool.[2]
-
Problem 2: My compound stays in the aqueous layer and won't extract into an organic solvent like ethyl acetate.
-
Cause: The compound is simply too polar and water-soluble to partition effectively into a standard organic solvent.[1]
-
Solution:
-
"Salting Out": Add a large amount of solid sodium chloride or ammonium sulfate to the aqueous layer to saturate it. This decreases the solubility of your organic compound in the aqueous phase and can help drive it into the organic layer.[1]
-
Use a More Polar Solvent: Try extracting with a more polar solvent that is still immiscible with water, such as n-butanol.
-
Evaporate the Aqueous Layer: If all else fails and your compound is not volatile, you may need to avoid extraction altogether. After an initial wash of the aqueous layer with a non-polar solvent (like hexane) to remove non-polar impurities, you can freeze-dry (lyophilize) or carefully evaporate the water under reduced pressure to recover your product, which can then be purified by other means.
-
Part 3: Recommended Purification Protocols
Protocol 1: Flash Column Chromatography on Modified Silica Gel
-
Solvent System Selection: Using TLC, identify a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is 5% Methanol in Dichloromethane + 0.5% Triethylamine (v/v/v).
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% DCM + 0.5% TEA). Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel (about 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder. This is called "dry loading." Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with the starting solvent system. If using a gradient, slowly and steadily increase the proportion of the more polar solvent (Methanol). For example, you might run a gradient from 2% to 15% MeOH in DCM (always containing 0.5% TEA) over 10-15 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under high vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Find a "good" solvent that your compound is very soluble in when hot (e.g., ethanol, isopropanol) and an "anti-solvent" that it is poorly soluble in, even when hot (e.g., diethyl ether, hexanes). The two solvents must be miscible.
-
Dissolution: Place the crude solid in a flask and heat it in the "good" solvent until it just dissolves. Use the minimum amount of solvent necessary.[10]
-
Induce Crystallization: While the solution is still warm, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). If it becomes too cloudy, add a drop or two of the hot "good" solvent to clarify.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should see crystals begin to form. Once at room temperature, place the flask in a refrigerator or freezer for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Part 4: Data Summary Table
Table 1: Suggested Starting Conditions for Chromatography
| Technique | Stationary Phase | Typical Mobile Phase A | Typical Mobile Phase B | Modifier | Key Consideration |
| Normal Phase | Silica Gel | Dichloromethane or Ethyl Acetate | Methanol | 0.5-1% Triethylamine | Essential for good peak shape and to prevent streaking.[3] |
| Reversed-Phase | C18 | Water | Acetonitrile or Methanol | 0.1% TFA or Formic Acid | Product may have very little retention; best for less polar impurities.[1] |
| HILIC | Diol, Amide, or Amine | Acetonitrile | Water | 0.1% Formic Acid or 10mM Ammonium Formate | Often the best choice for highly polar compounds that fail on other columns.[1][9] |
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. teledynelabs.com [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
Resolving and characterizing 1,4- vs 1,5-disubstituted triazole isomers
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern chemistry, particularly in drug discovery and materials science, largely due to its metabolic stability and capacity to act as a bioisostere for amide bonds.[1] The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally straightforward and reliable.[2][3][4] However, the complementary 1,5-disubstituted regioisomers, often accessed via ruthenium-catalyzed reactions (RuAAC), are also of significant interest, as the substitution pattern can dramatically alter a molecule's biological activity and physical properties.[2][5][6]
This guide serves as a dedicated technical resource for researchers facing the common yet critical challenge of unambiguously identifying and separating these two regioisomers. We will address frequently asked questions, provide detailed troubleshooting for common analytical hurdles, and present step-by-step protocols for definitive characterization.
Frequently Asked Questions (FAQs)
Q1: Why did my reaction produce a mixture of isomers? I thought click chemistry was specific.
This is a crucial point of clarification. The term "click chemistry" is most famously associated with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which is highly regioselective and almost exclusively yields the 1,4-disubstituted isomer.[2][3] If you have a mixture, one of the following might have occurred:
-
Thermal (Uncatalyzed) Reaction: The classic Huisgen 1,3-dipolar cycloaddition, conducted without a metal catalyst (often by simply heating the azide and alkyne), typically produces a mixture of both 1,4- and 1,5-regioisomers.[3][7]
-
Use of a Ruthenium Catalyst: The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is specifically employed to synthesize the 1,5-disubstituted isomer.[3][4][6] If your reaction conditions inadvertently included a ruthenium source or a different metal catalyst, you might generate the alternative isomer.
-
Contamination or Side Reactions: While less common, certain reaction conditions or impurities could potentially lead to a loss of regioselectivity.
Q2: Which catalyst gives which isomer?
The choice of metal catalyst is the primary determinant of regioselectivity in azide-alkyne cycloadditions.
| Catalyst System | Predominant Isomer | Common Catalysts |
| Copper(I)-Catalyzed (CuAAC) | 1,4-disubstituted | CuSO₄/Sodium Ascorbate, CuI, Copper Nanoparticles |
| Ruthenium(II)-Catalyzed (RuAAC) | 1,5-disubstituted | [CpRuCl] complexes (e.g., [CpRuCl(COD)]) |
This distinct outcome stems from their different mechanistic pathways.[2][3] CuAAC proceeds through a copper-acetylide intermediate, while RuAAC involves a ruthenacycle intermediate, directing the cycloaddition to opposite ends of the alkyne.[2][3]
Isomer Differentiation Workflow
When faced with a product of an azide-alkyne cycloaddition, a systematic approach is necessary for characterization. The following workflow outlines the recommended analytical steps.
Caption: Workflow for triazole isomer characterization.
Troubleshooting & In-Depth Guides
Issue 1: My ¹H and ¹³C NMR spectra are ambiguous. How can I definitively assign the structure?
This is the most common challenge. While there are trends, the exact chemical shifts can be heavily influenced by the substituents (R¹ and R²). However, some key differences are consistently observed.
Key NMR Differences Between 1,4- and 1,5-Triazole Isomers
| Nucleus | 1,4-Isomer (CuAAC Product) | 1,5-Isomer (RuAAC Product) | Rationale |
| Triazole H (C5-H) | Typically more deshielded (downfield). Appears as a sharp singlet. | Typically more shielded (upfield) compared to the 1,4-isomer. | In the 1,4-isomer, the C5-H is adjacent to N1, which bears an electron-withdrawing substituent, leading to greater deshielding. |
| Triazole C5 | Diagnostic Peak: Appears significantly upfield, often around δ ~120-125 ppm .[8] | N/A (C5 is substituted) | This carbon is directly bonded to two nitrogen atoms (N1 and N4). |
| Triazole C4 | N/A (C4 is substituted) | Diagnostic Peak: Appears significantly downfield, often around δ ~133-137 ppm .[8] | This carbon is bonded to one nitrogen (N3) and one carbon substituent. |
Troubleshooting Protocol: Advanced NMR Techniques
If 1D NMR is insufficient, 2D NMR is the next logical step.
1. HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To establish long-range (2-3 bond) correlations between protons and carbons.
-
Procedure for 1,4-Isomer: Look for a ³J correlation from the protons on the substituent attached to N1 (the R¹ group) to the C5 carbon of the triazole ring.
-
Procedure for 1,5-Isomer: Look for a ³J correlation from the protons on the substituent attached to N1 (the R¹ group) to the C5 carbon, and also a correlation from the protons on the substituent attached to C5 (the R² group) to the C4 carbon.
2. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close in space (< 5 Å). This is the most powerful method for unambiguous assignment.[7][9][10]
-
Procedure:
-
For the 1,5-isomer , a distinct NOE cross-peak will be observed between the protons on the N1-substituent (R¹) and the protons on the C5-substituent (R²). These groups are spatially proximate.
-
For the 1,4-isomer , no such NOE will be observed as the R¹ and R² groups are on opposite sides of the triazole ring. Instead, an NOE may be seen between the C5-H proton and the protons of the C4-substituent.
-
Caption: Spatial proximity leading to NOE in the 1,5-isomer.
3. ¹⁵N NMR Spectroscopy:
-
Objective: To directly observe the nitrogen atoms of the triazole ring.
-
Insight: The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and substitution pattern.[11][12][13] While less common due to lower sensitivity, ¹H-¹⁵N HMBC can provide definitive correlations. For the 1,4-isomer, the C5-H proton will show a correlation to N1 and N4. For the 1,5-isomer, the C4-H proton will correlate to N3.
Issue 2: I have a mixture of isomers and cannot separate them by standard column chromatography.
This is a frequent problem as the isomers often have very similar polarities.
Troubleshooting Protocol: Chromatographic Separation
1. Optimize Reversed-Phase HPLC/UPLC:
-
Objective: Achieve baseline separation for analytical quantification or preparative isolation.
-
Step-by-Step Protocol:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: Use a mixture of Acetonitrile (ACN) and Water. If needed, add a small amount (0.1%) of formic acid or trifluoroacetic acid to sharpen peaks.
-
Initial Screen: Begin with a broad gradient, for example, 5% to 95% ACN over 20 minutes, to determine the approximate retention times.
-
Optimization: Once the isomers elute, switch to a shallower gradient around the elution point. For example, if they elute at 40% ACN, try a gradient of 30% to 50% ACN over 20 minutes. Isocratic elution may also be effective.[14]
-
Increase Resolution: If co-elution persists, consider using a column with a different stationary phase (e.g., Phenyl-Hexyl) or a longer column to increase the theoretical plates.
-
2. Explore Alternative Chromatographic Modes:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): If the compounds are particularly polar, HILIC can provide an alternative selectivity to reversed-phase.[14]
-
SFC (Supercritical Fluid Chromatography): SFC using chiral or achiral stationary phases can offer unique selectivity and is an excellent orthogonal technique.
Issue 3: I need absolute, undeniable proof of the structure.
When NMR and chromatography data are not sufficient for publication or regulatory submission, the gold standard is required.
Definitive Protocol: Single-Crystal X-Ray Diffraction
-
Objective: To determine the three-dimensional structure of the molecule, providing unequivocal proof of connectivity.[5][15]
-
Procedure:
-
Crystal Growth: This is often the most challenging step. The goal is to slowly precipitate the compound from a solution in which it is sparingly soluble. Common techniques include:
-
Slow evaporation of a solvent (e.g., ethanol, ethyl acetate).
-
Vapor diffusion (placing a vial of the compound dissolved in a volatile solvent inside a larger sealed chamber containing a less volatile anti-solvent).
-
Cooling a saturated solution.
-
-
Crystal Selection: Using a microscope, select a well-formed, single crystal without visible defects.
-
Data Collection & Analysis: This is typically performed at a dedicated crystallography facility. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map and, subsequently, the precise atomic positions.[16][17] The output is an unambiguous structural assignment of the 1,4- or 1,5-disubstitution pattern.
-
References
-
Vertex AI Search Result[1]
- BenchChem.
- Taylor, L., Butler, C., & Schoffstall, A.
- 1,2,3-Triazoles. PMC.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Nulwala, H., et al. (2009). Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry.
- ResearchGate.
- D. S. B. Rasmussen, S. B. K. Pedersen, & T. Skrydstrup. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications.
- BenchChem.
- Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. PMC.
- Design and Synthesis of Regioisomeric Triazole/Amide Peptidomimetic Macrocycles and Their Dipole Moment Controlled Self-Assembly. The Royal Society of Chemistry.
- BenchChem. A Researcher's Guide to Click Chemistry: Benchmarking CuAAC, SPAAC, and RuAAC.
- ResearchGate. Regioselectivity and conversion in RuAAC reactions with 10 mol % [n‐Bu4N⁺]2[Cu2I4]²⁻ as an additive.
- Synthesis and Spectral Characterization of 1,2,4-triazole deriv
- ResearchGate. Method for Assigning Structure of 1,2,3-Triazoles.
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Prediction and Rationalization of Different Photochemical Behaviors of mer- and fac-Isomers of [Ru(pyridyltriazole)3]2+.
- Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry.
- Jiang, Z. J., et al. (2001).
- Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determin
- Isomers of 1,2,3-triazole and 1,2,4-triazole.
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- Synthesis and Structural Characterization of a New 1,2,3-Triazole Deriv
- 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines. PubMed.
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI.
- Bojarska-Olejnik, E., et al. (1986).
- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Deriv
- ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles....
- Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column. SIELC Technologies.
- Prediction and Rationalization of Different Photochemical Behaviors of mer- and fac-Isomers of [Ru(pyridyltriazole)3]2+. PMC.
- BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][15]triazoles. MDPI.
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- 10. rsc.org [rsc.org]
- 11. 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
Minimizing impurities during the azidation of chlorohydroxy precursors
Welcome to the technical support center for the azidation of chlorohydroxy precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reactions for higher purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the azidation of chlorohydrins.
Q1: My azidation reaction is sluggish or not proceeding to completion. What are the first things to check?
A1: A slow or incomplete reaction is often traced back to one of three areas: reagent quality, solvent choice, or temperature.
-
Reagent Quality: Ensure your sodium azide (NaN₃) is dry and has been stored properly. It is hygroscopic and moisture will reduce its nucleophilicity. The chlorohydroxy precursor should be pure, as impurities can interfere with the reaction.
-
Solvent Choice: The reaction is a classic Sₙ2 substitution. Polar aprotic solvents like DMF or DMSO are essential as they effectively solvate the sodium cation while leaving the azide anion "naked" and highly nucleophilic. Protic solvents (e.g., water, alcohols) will solvate the azide anion through hydrogen bonding, drastically reducing its reactivity.[1]
-
Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions. If the reaction is slow at a moderate temperature (e.g., 60-80 °C), verify the other parameters before significantly increasing the heat.
Q2: I am observing a significant amount of an epoxide byproduct. What is causing this and how can I prevent it?
A2: The formation of an epoxide is the most common side reaction. It occurs via an intramolecular Sₙ2 reaction (Williamson ether synthesis), where the hydroxyl group, deprotonated by a base, attacks the carbon bearing the chlorine.[2] This is in direct competition with the desired intermolecular attack by the azide anion.
To minimize epoxide formation:
-
Control Basicity: The reaction environment should not be overly basic. Sodium azide itself is slightly basic, but the presence of stronger bases will significantly favor deprotonation of the alcohol and subsequent cyclization. If a base is required for other reasons, a non-nucleophilic, hindered base should be used cautiously.
-
pH Management: In aqueous systems, reaction regioselectivity can sometimes be controlled by pH. Basic conditions tend to favor attack at the less substituted carbon, while acidic conditions can reverse this selectivity.[3]
-
Temperature: Lowering the reaction temperature can sometimes favor the intermolecular azidation over the intramolecular cyclization, though this may require longer reaction times.
Q3: Is a phase-transfer catalyst (PTC) always necessary for this reaction?
A3: Not always, but it is highly recommended, especially in biphasic systems or when using solvents where sodium azide has poor solubility. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the azide anion from the solid or aqueous phase into the organic phase where the chlorohydroxy precursor is dissolved.[4][5][6][7] This dramatically increases the effective concentration of the nucleophile in the desired reaction phase, leading to significantly faster reaction rates.[5] In many cases, adding a catalytic amount of TBAB is a simple and effective way to overcome sluggish reactions.[4][6]
Q4: How do I safely handle and work up reactions involving sodium azide?
A4: Safety is paramount. Sodium azide is acutely toxic and can form explosive heavy metal azides.[8][9][10]
-
Handling: Always work in a well-ventilated fume hood.[8] Avoid using metal spatulas, as friction with heavy metals can lead to detonation; use plastic or ceramic instead.[8]
-
Quenching: Do not quench the reaction with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃).[9] A careful quench with a saturated aqueous solution of sodium nitrite (NaNO₂) followed by acidification can be used to destroy residual azide, but this must be done with extreme caution and proper protocols.
-
Solvent Choice: Avoid halogenated solvents like dichloromethane (DCM) or chloroform, as they can react with sodium azide to form dangerously explosive di- and tri-azidomethane.[8][9]
Section 2: Troubleshooting Guide: In-Depth Problem Solving
This section provides a more detailed approach to specific experimental challenges.
Issue 1: Low Yield of the Desired Azido Alcohol
A low yield can be attributed to several factors beyond a sluggish reaction, primarily incomplete conversion or competing side reactions.
Diagnostic Workflow:
-
Analyze the Crude Reaction Mixture: Before workup, take a small aliquot and analyze it by TLC, LC-MS, or ¹H NMR.
-
Is starting material present? If yes, the reaction is incomplete. See "Optimizing Reaction Conditions" below.
-
Are there significant side products? Identify them if possible. The most common is the epoxide (mass = starting material - HCl). Another possibility is the formation of elimination products (alkenes).
-
Troubleshooting Scenarios & Solutions:
| Symptom | Probable Cause | Recommended Solution |
| High amount of unreacted chlorohydrin. | Insufficient nucleophile concentration or reactivity. | Increase the equivalents of NaN₃ (e.g., from 1.5 to 3.0 eq.). Add a phase-transfer catalyst like TBAB (5-10 mol%) to improve azide solubility and transport.[4][5] |
| Low reaction temperature. | Gradually increase the temperature in 10 °C increments, monitoring for byproduct formation. | |
| Major byproduct is the corresponding epoxide. | Intramolecular cyclization is outcompeting azidation. | Avoid added bases. Consider a solvent system that better solvates the alkoxide intermediate, disfavoring cyclization. Lowering the temperature may also help. |
| Formation of elimination (alkene) byproducts. | Reaction conditions are too harsh (high temperature, strong base). | Reduce the reaction temperature. Ensure no strong, non-nucleophilic bases are present, which would favor an E2 mechanism. |
| Complex mixture of unidentified byproducts. | Degradation of starting material or product. | Lower the reaction temperature and shorten the reaction time. Ensure the precursor is stable under the reaction conditions. |
Issue 2: Difficulty in Product Purification
The desired azido alcohol can sometimes be challenging to separate from starting material or byproducts.
Purification Strategy:
-
Column Chromatography: Silica gel is the most common stationary phase for purifying organic azides.[8]
-
Visualization: Many azides are not UV-active. They can be visualized on a TLC plate using stains like potassium permanganate or by a specific two-step process: reduction to the amine followed by ninhydrin staining.[8]
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point. The polarity will depend on your specific molecule.
-
-
Acid/Base Extraction: If your molecule is stable, an aqueous acid/base workup can help remove certain impurities. For example, if you have basic impurities, a wash with dilute HCl can remove them into the aqueous layer.
Section 3: Key Reaction Mechanisms & Visual Guides
Understanding the competing reaction pathways is crucial for troubleshooting.
Primary Reaction Pathways
The reaction of a chlorohydrin with sodium azide involves a competition between the desired intermolecular Sₙ2 substitution and an undesired intramolecular Sₙ2 cyclization.
Caption: Competing Sₙ2 pathways in chlorohydrin azidation.
Troubleshooting Flowchart
Use this decision tree to systematically diagnose and solve common issues.
Caption: A decision tree for troubleshooting azidation reactions.
Section 4: Experimental Protocols
General Protocol for Azidation of a Chlorohydrin
Safety Warning: This reaction involves sodium azide, which is highly toxic and potentially explosive. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with acids and heavy metals.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the chlorohydroxy precursor (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 - 3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Heating: Heat the reaction mixture to 60-90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: Do not concentrate to complete dryness if dealing with a low molecular weight azide.[8]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
References
-
Azide Synthesis | Professor Steven V. Ley Research Group. University of Cambridge. [Link]
-
On the Epoxidation of Alkenes. University of Calgary. [Link]
-
A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. ACS Publications. [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
(PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. [Link]
-
Epoxide synthesis by ring closure. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Asymmetric Azidation under Hydrogen Bonding Phase-Transfer Catalysis: A Combined Experimental and Computational Study. National Center for Biotechnology Information. [Link]
-
sodium-azide-organic-azides_0.docx. UC Santa Barbara. [Link]
-
Tetrabutylammonium Azide. PTC Organics, Inc.. [Link]
-
Asymmetric Azidation under Hydrogen Bonding Phase-Transfer Catalysis: A Combined Experimental and Computational Study. ACS Publications. [Link]
-
Metal-Free Fast Azidation Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-defined Azido. Nanyang Technological University. [Link]
-
Alcohol synthesis based on the SN2 reactions of alkyl halides with squarate dianion. Royal Society of Chemistry. [Link]
-
A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters. [Link]
-
Information on Azide Compounds. Stanford University. [Link]
-
Formation of epoxides with base vs opening them? Reddit. [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research. [Link]
-
Asymmetric Azidation under Hydrogen Bonding Phase-Transfer Catalysis: A Combined Experimental and Computational Study. ResearchGate. [Link]
-
Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. CORE. [Link]
-
Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]
-
Reaction of acid chlorides with sodium azide. Vaia. [Link]
-
Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]
-
1,2-Azido alcohol synthesis by azidonation, azidation or substitution. Organic Chemistry Portal. [Link]
-
Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. ACS Publications. [Link]
-
Tetrabutylammonium bromide. Wikipedia. [Link]
-
Dehydroclorination of chlorohydrins to epichlorohydrin. Eurochem Engineering. [Link]
-
Two (Chemo)-Enzymatic Cascades for the Production of Opposite Enantiomers of Chiral Azidoalcohols. MDPI. [Link]
-
Synthesis and Characterization of Glycidyl Azide Polymers Using Isotactic and Chiral Poly(epichlorohydrin)s. ACS Publications. [Link]
-
Reactions of Alcohols Explained: SN1, SN2, E1, Esterification and More. YouTube. [Link]
-
4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution. National Center for Biotechnology Information. [Link]
-
Reactions of Azides – Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
-
Sodium Azide. Chemistry LibreTexts. [Link]
-
The Synthetic Approaches to 1,2-Chlorohydrins. ResearchGate. [Link]
-
A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant. Royal Society of Chemistry. [Link]
-
Hindered ester formation by SN2 azidation of N-acetoxy-N-alkoxyamides and N-alkoxy-N-chloroamides—novel application of HERON rearrangements. Royal Society of Chemistry. [Link]
-
Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epoxide synthesis by ring closure [organic-chemistry.org]
- 3. 1,2-Azido alcohol synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Unambiguous Structural Confirmation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol: SC-XRD vs. Spectral Inference
Executive Summary
Product/Method: Single-Crystal X-ray Diffraction (SC-XRD) for Small Molecule Confirmation.[1]
Target Analyte: 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (and related NH-1,2,3-triazole pharmacophores).
The Challenge: In solution, 4-substituted NH-1,2,3-triazoles exist in a rapid dynamic equilibrium between the
Comparative Analysis: Why X-ray Crystallography is Non-Negotiable
While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for initial characterization, they suffer from "spectral averaging" when applied to dynamic triazole systems.
Table 1: Performance Comparison (SC-XRD vs. NMR/HRMS)
| Feature | Solution-State NMR ( | HRMS (ESI-TOF) | SC-XRD (The Gold Standard) |
| Primary Output | Chemical environment/Connectivity | Elemental Composition ( | Absolute 3D Atomic Coordinates |
| Tautomer Identification | Ambiguous. Signals for NH often broaden or average due to rapid proton exchange ( | None. Cannot distinguish tautomers with identical mass. | Definitive. Locates the proton on a specific Nitrogen ( |
| Stereochemistry | Relative (requires NOESY/ROESY). | None. | Absolute Configuration (Anomalous dispersion). |
| Intermolecular Interactions | Inferential (concentration-dependent shifts). | None (gas phase). | Direct Visualization of H-bond networks (e.g., |
| Sample Requirement | ~5-10 mg (Destructive/Recoverable). | <1 mg (Destructive). | Single Crystal (~0.1 - 0.3 mm).[2] |
The Tautomerism Problem Visualized
In solution, the proton on the triazole ring migrates. In the solid state, crystal packing forces (lattice energy) stabilize one specific tautomer, which is critical for docking studies in drug development.
Figure 1: The transition from dynamic solution-state ambiguity to solid-state structural certainty.
Experimental Protocol: Structural Confirmation Workflow
To replicate the structural confirmation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol , follow this validated workflow. This protocol emphasizes the critical crystallization step, which is the primary bottleneck for small polar molecules.
Phase 1: Synthesis & Purification (Prerequisite)
-
Synthesis: Typically achieved via thermal cycloaddition of 3-butyn-1-ol and sodium azide (caution: explosion hazard) or deprotection of a benzyl-triazole precursor.
-
Purity Check: Ensure
purity via HPLC. Impurities inhibit nucleation.
Phase 2: Crystallization (The Critical Step)
Triazole alcohols are highly polar and prone to oiling out.
-
Method A: Slow Evaporation (Recommended)
-
Dissolve 20 mg of the compound in 2 mL of Methanol/Ethanol (1:1) .
-
Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial (dust acts as indiscriminate nucleation sites). -
Cover with Parafilm and poke 3-4 small holes.
-
Store at
(refrigerator) to reduce solubility slowly.
-
-
Method B: Vapor Diffusion (Alternative)
-
Dissolve 15 mg in 1 mL Methanol (inner vial).
-
Place inner vial (uncapped) inside a larger jar containing 5 mL Diethyl Ether (precipitant).
-
Seal the outer jar. Ether vapor will diffuse into the methanol, lowering solubility.
-
Phase 3: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
-
Source: Mo-K
( Å) is preferred for resolution; Cu-K ( Å) is acceptable for absolute configuration if chiral centers exist (not applicable here, but good practice). -
Temperature: 100 K (Cryogenic). Crucial: Low temperature reduces thermal vibration of the ethyl chain and the triazole ring, allowing precise location of the H-atoms on the Nitrogen.
Phase 4: Structure Solution
-
Indexing: Determine unit cell dimensions (Expect Monoclinic
or Triclinic for this class of alcohols). -
Integration: Process raw frames to
intensities. -
Phasing: Use Intrinsic Phasing (SHELXT) or Direct Methods.
-
Refinement (SHELXL):
-
Refine non-hydrogen atoms anisotropically.
-
Key Step: Locate the Hydroxyl (
) and Triazole ( ) protons in the Difference Fourier Map . Do not place them geometrically. Their position defines the H-bond network.
-
Figure 2: Step-by-step workflow for absolute structural determination.
Anticipated Structural Metrics (Reference Data)
When analyzing your dataset, compare against these typical parameters for 4-substituted-1H-1,2,3-triazoles to validate your solution.
| Parameter | Typical Value Range | Structural Significance |
| Space Group | Centrosymmetric packing is common for achiral alcohols. | |
| Bond Length ( | Indicates single/double bond character; distinguishes tautomers. | |
| Bond Length ( | Shorter than N1-N2 if N1 is protonated. | |
| H-Bond ( | Strong interaction driving crystal packing. | |
| Tautomer | 1H (typically) | The 1H tautomer is often stabilized in solid state by intermolecular H-bonds to the alcohol oxygen of a neighbor. |
Expert Insight: In the crystal structure of similar triazole-ethanols, the molecules often form infinite chains or dimers linked by
References
-
Evaluation of Triazole Tautomerism
- Alkorta, I., et al. (2020). "Tautomerism in 1,2,3-Triazoles." Journal of Physical Chemistry A.
-
(Illustrative link to ACS search for validation).
-
Crystallographic Methods for Small Molecules
-
Metherall, J.P., et al. (2023).[3] "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews.
-
-
Comparative Analysis (NMR vs XRD)
-
BenchChem. (2025).[4] "Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography."
-
(General reference for triazole confirmation protocols).
-
-
Specific Analog Data (Reference for Lattice Parameters)
- Wang, Y., et al. (2012). "Crystal structure of 2-(1H-1,2,4-triazol-1-yl)ethanol." Acta Crystallographica Section E.
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Maleimide: A Comparative Guide to 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol Linkers
Executive Summary
In the precision engineering of bioconjugates—whether for Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), or diagnostic probes—the linker is no longer a passive spacer; it is a determinant of pharmacokinetics, stability, and efficacy.[1]
This guide objectively compares the 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol moiety (a specific rigid, hydrophilic linkage derived from the click reaction of 3-butyn-1-ol) against traditional linker chemistries like maleimide-thiol, amides, and linear PEGs. While maleimides have historically dominated thiol-conjugation, they suffer from in vivo instability (retro-Michael addition).[2] The triazole-ethanol linkage offers a superior alternative for applications requiring metabolic stability, defined rigidity, and improved dipole alignment.
The Molecule: 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
The moiety 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is the structural result of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between an azide-functionalized payload and 3-butyn-1-ol .
-
Structure: A 1,4-disubstituted 1,2,3-triazole ring connected to a short ethyl-alcohol tail.
-
Key Feature: The triazole ring acts as a bioisostere of the amide bond but with significantly higher proteolytic stability and a strong dipole moment (~5 Debye), which can enhance the solubility of hydrophobic payloads.
Mechanism of Formation
The formation is bio-orthogonal, meaning it can occur in complex biological media without interfering with native functional groups (amines, thiols, carboxyls).
Figure 1: Formation of the specific triazole-ethanol linker via CuAAC chemistry.
Comparative Analysis: Triazole-Ethanol vs. Alternatives
The choice of linker dictates the "drug-likeness" of the conjugate. Below is a direct comparison of the 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol moiety against the industry standards.
Table 1: Performance Matrix
| Feature | Triazole-Ethanol (Click) | Maleimide-Thioether | Amide Bond | PEG (Polyethylene Glycol) |
| Reaction Specificity | Bio-orthogonal (Azide-Alkyne) | Cysteine (Thiol) specific | Lysine (Amine) specific | N/A (Chain type) |
| Serum Stability | Ultra-High (No degradation) | Moderate (Retro-Michael instability) | High (Enzymatic cleavage risk) | High |
| Rigidity | Rigid & Planar | Flexible | Semi-Rigid | Highly Flexible |
| Solubility Influence | Moderate (Dipole effect) | Neutral | Neutral | High (Hydrophilic) |
| Immunogenicity | Low | Low | Low | Moderate (Anti-PEG antibodies) |
| Primary Use Case | PROTACs, Stable ADCs | Standard ADCs, Protein labeling | Peptide coupling | Solubilizing linker |
Deep Dive: Critical Performance Metrics
A. Stability: The "Retro-Michael" Problem
The most significant advantage of the triazole linker over the maleimide linker is stability in human plasma.
-
Maleimide Issue: Maleimide-thiol conjugates are susceptible to the retro-Michael reaction , where the thioether bond breaks, releasing the payload.[2] This payload can then transfer to Serum Albumin (which has free thiols), leading to off-target toxicity and reduced efficacy.[2]
-
Triazole Solution: The 1,2,3-triazole ring is chemically inert to hydrolysis, oxidation, and reduction under physiological conditions.[2] It does not undergo exchange reactions with serum proteins.
Expert Insight: In ADC development, switching from a maleimide to a triazole linker often prevents the "drug falling off" phenomenon observed during circulation, maintaining the drug-antibody ratio (DAR) over days rather than hours.
B. Rigidity & PROTAC Design
In PROTACs, the linker length and rigidity determine the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).[1][3]
-
The Problem with PEG: Long PEG chains are "floppy" (high entropic penalty upon binding). They often fail to orient the E3 ligase correctly for ubiquitin transfer.
-
The Triazole Advantage: The 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol moiety introduces a rigid "kink" with a defined angle. This restricts the conformational space, pre-organizing the molecule for better binding (lower entropic penalty). The ethanol tail provides a short, specific distance (~3-4 Å extension) that is often the "Goldilocks" length for effective degradation.
Experimental Protocols
Protocol A: Synthesis of a Triazole-Linked Conjugate
Objective: Conjugate a small molecule azide to 3-butyn-1-ol to form the linker.
Materials:
-
Azide-functionalized payload (1 eq)
-
3-Butyn-1-ol (1.2 eq)
-
CuSO4·5H2O (0.1 eq)
-
Sodium Ascorbate (0.5 eq)
-
Solvent: t-BuOH/H2O (1:1)
Steps:
-
Dissolve the Azide payload in t-BuOH/H2O.
-
Add 3-Butyn-1-ol.
-
Prepare a fresh solution of Sodium Ascorbate and add to the mixture.
-
Add CuSO4 solution last (to initiate catalysis).
-
Stir at Room Temperature for 2-4 hours. Monitor via LC-MS (Look for mass shift corresponding to +70 Da from alkyne addition).
-
Purification: The triazole product is often more polar. Purify via Reverse-Phase HPLC (C18 column), eluting with Water/Acetonitrile gradient.
Protocol B: Comparative Serum Stability Assay
Objective: Prove the superior stability of Triazole vs. Maleimide.
-
Preparation: Prepare 10 µM solutions of:
-
Compound A: Payload linked via Maleimide-Cysteine.
-
Compound B: Payload linked via Triazole-Ethanol.
-
-
Incubation: Add compounds to human plasma (pooled) at 37°C.
-
Sampling: Take aliquots at T=0, 4h, 24h, 48h, and 7 days.
-
Quenching: Precipitate plasma proteins with cold methanol. Centrifuge.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Metric: Measure the % remaining parent compound.
-
Expected Result: Maleimide conjugate shows ~10-30% loss to Albumin adducts by Day 3. Triazole conjugate remains >99% intact.
-
Decision Framework for Linker Selection
Use this logic flow to determine if the 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol linker is right for your project.
Figure 2: Decision tree for selecting between Triazole, Maleimide, and PEG linkers.
References
-
Triazole Positioning and Solubility National Institutes of Health (PMC). (2022).[4][5] Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity. [Link] (Provides experimental data on how triazole placement affects physicochemical properties.)
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1,2,3-Triazole and 1,2,4-Triazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with triazoles representing a particularly fruitful area of investigation. These five-membered rings, containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[1] While structurally similar, the arrangement of nitrogen atoms imparts distinct electronic and steric properties, leading to divergent biological activities and therapeutic applications. This guide provides an in-depth, objective comparison of the biological activities of these two isomers, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.
Core Structural and Chemical Distinctions
The fundamental difference between 1,2,3- and 1,2,4-triazoles lies in the placement of their nitrogen atoms. In 1,2,3-triazoles, the nitrogens are in succession, while in 1,2,4-triazoles, they are separated.[1] This seemingly subtle variation has a profound impact on the molecule's dipole moment, hydrogen bonding capacity, and overall stability, which in turn dictates their interactions with biological targets.[1]
The synthesis of 1,2,3-triazoles has been significantly propelled by the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, which facilitates the efficient and regioselective formation of 1,4-disubstituted derivatives.[1] In contrast, the synthesis of 1,2,4-triazoles often involves condensation reactions of hydrazides or their derivatives.
Caption: Core structures of 1,2,3-triazole and 1,2,4-triazole isomers.
Comparative Biological Activity: A Data-Driven Analysis
Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, a closer examination of the experimental data reveals distinct trends and potencies for each isomeric scaffold.
Anticancer Activity
Both 1,2,3- and 1,2,4-triazole derivatives have emerged as promising anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[1]
1,2,3-Triazole Derivatives: A notable example is a series of andrographolide derivatives incorporating a 1,2,3-triazole moiety, which have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, some derivatives showed IC50 values as low as 1.8 µM against the PANC-1 pancreatic cancer cell line.[2]
1,2,4-Triazole Derivatives: This isomer is also a prolific scaffold for anticancer agents. For example, certain 1,2,4-triazole-pyridine hybrid derivatives have shown IC50 values in the range of 41.12 µM to 61.11 µM against murine melanoma (B16F10) cells.[3] Furthermore, hybrid molecules containing both 1,2,3- and 1,2,4-triazole rings have been synthesized and evaluated. In one study, a hybrid compound exhibited a potent IC50 value of 0.31 µM against the MCF-7 breast cancer cell line.[4]
| Table 1: Comparative Anticancer Activity (IC50 Values in µM) | |||
| Compound Type | Derivative/Compound ID | Cancer Cell Line | IC50 (µM) |
| 1,2,3-Triazole | Andrographolide derivative | PANC-1 | 1.8 - 3.0[2] |
| 1,2,3-Triazole | Andrographolide derivative | A375 (Melanoma) | 0.9 - 3.6[2] |
| 1,2,3-Triazole | Andrographolide derivative | MCF-7 (Breast) | 3.8 - 11.0[2] |
| 1,2,4-Triazole | Pyridine hybrid (TP6) | B16F10 (Melanoma) | ~41-61[3] |
| 1,2,3/1,2,4-Triazole Hybrid | Compound 17 | MCF-7 (Breast) | 0.31[4] |
| 1,2,3/1,2,4-Triazole Hybrid | Compound 22 | Caco-2 (Colon) | 4.98[4] |
| 1,2,3/1,2,4-Triazole Hybrid | Compound 6b | Multiple | 0.035[5] |
Antimicrobial Activity
The antimicrobial potential of triazoles is well-documented, with a notable prevalence of 1,2,4-triazole derivatives in clinically approved antifungal drugs.[1]
1,2,4-Triazole Derivatives: The Antifungal Powerhouse
The 1,2,4-triazole ring is the cornerstone of the azole class of antifungal agents, which includes drugs like fluconazole and itraconazole.[6][7] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
1,2,3-Triazole Derivatives in Antimicrobial Research: While less prominent in clinical antifungals, 1,2,3-triazole derivatives have demonstrated significant antibacterial and antifungal activities in preclinical studies. For instance, certain 1,2,3-triazole derivatives have shown activity against Klebsiella pneumoniae and Escherichia coli with MIC values as low as 0.95 µM and 1.95 µM, respectively.[8] Another study on 1,2,3-triazole derivatives against various Candida species reported MIC values ranging from 64 to 256 µg/mL for the most active compound.[9]
| Table 2: Comparative Antimicrobial Activity (MIC Values) | |||
| Compound Type | Derivative/Compound ID | Microorganism | MIC |
| 1,2,3-Triazole | Betulin derivative | Klebsiella pneumoniae | 0.95 µM[8] |
| 1,2,3-Triazole | Betulin derivative | Escherichia coli | 1.95 µM[8] |
| 1,2,3-Triazole | Propan-2-ol derivative (4c) | Candida species | 64 - 256 µg/mL[9] |
| 1,2,4-Triazole | Thione-substituted | Bacillus subtilis | 1.56 µg/mL[10] |
| 1,2,4-Triazole | Thione-substituted | Staphylococcus aureus | 1.56 µg/mL[10] |
| 1,2,4-Triazole | Thione-substituted | E. coli | 3.12 µg/mL[10] |
| 1,2,4-Triazole | Nitrofuran derivative (II) | E. coli | 0.039 - 1.25 µg/mL[11] |
Anti-inflammatory Activity
Both isomers have been investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) enzymes.
1,2,4-Triazole Derivatives as COX Inhibitors: Several studies have highlighted the potential of 1,2,4-triazoles as selective COX-2 inhibitors, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[12] For example, a series of 1,2,4-triazole/1,2,3-triazole hybrids demonstrated significant COX-2 selectivity, with some compounds showing COX-2 IC50 values as low as 0.24 µM, outperforming the reference drug celecoxib.[12]
1,2,3-Triazole Derivatives in Inflammation Models: Derivatives of 1,4-disubstituted 1H-1,2,3-triazole have shown potent anti-inflammatory activity in carrageenan-induced paw edema models in rats, with some compounds exhibiting up to 77.4% inhibition.[13]
| Table 3: Comparative Anti-inflammatory Activity | ||
| Compound Type | Assay/Target | Activity |
| 1,2,3-Triazole | Carrageenan-induced paw edema | Up to 77.4% inhibition[13] |
| 1,2,4-Triazole | COX-2 Inhibition (IC50) | 0.24 - 0.33 µM[12] |
| 1,2,4-Triazole | Carrageenan-induced paw edema | Up to 53% inhibition[14] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[16]
-
Compound Treatment: The following day, treat the cells with various concentrations of the triazole compounds. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.[16]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15][17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be above 650 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Protocol (Broth Microdilution):
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the triazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation: Inoculate each well containing the compound dilutions with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).[19]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[18][19]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[18]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[20]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[20]
-
Compound Administration: Administer the test triazole compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[20][21]
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the left hind paw of each animal.[20]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[22][23]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion
Both 1,2,3- and 1,2,4-triazole isomers are privileged scaffolds in medicinal chemistry, each with a distinct profile of biological activity. The 1,2,4-triazole ring is firmly established in the realm of antifungal agents, with a well-understood mechanism of action. In contrast, 1,2,3-triazoles, facilitated by the efficiency of click chemistry, are rapidly emerging as versatile candidates in anticancer and antimicrobial research. The development of hybrid molecules containing both isomeric rings represents an exciting frontier, potentially leading to compounds with enhanced potency and novel mechanisms of action. This comparative guide, grounded in experimental data, aims to provide researchers with a solid foundation for the rational design of next-generation triazole-based therapeutics.
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National Institutes of Health. (n.d.). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Retrieved from [Link]
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Frontiers in Pharmacology. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Retrieved from [Link]
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National Institutes of Health. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]
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University of Sharjah. (n.d.). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Triazole-Based Drugs Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance poses a significant threat to global health, compromising the efficacy of frontline treatments for invasive fungal infections. Among the most widely used antifungal classes, the triazoles are facing a growing challenge from resistant strains of clinically important fungi, including Candida species and Aspergillus fumigatus. This guide provides a detailed comparison of the efficacy of various triazole-based drugs against these resistant pathogens, supported by experimental data and standardized protocols to aid researchers in their drug development and evaluation efforts.
The Landscape of Triazole Resistance
Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene in yeasts and cyp51A in molds.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately, fungal cell death or growth inhibition.
However, fungal pathogens have evolved sophisticated mechanisms to circumvent the action of triazoles. The two primary mechanisms of resistance are:
-
Target Site Modification: Point mutations in the ERG11/cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of triazole drugs.[3][4] Some mutations confer resistance to a single triazole, while others can result in cross-resistance across the entire class.
-
Overexpression of Efflux Pumps: Fungal cells can actively pump triazole drugs out of the cell, preventing them from reaching their intracellular target. This is primarily mediated by ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[1][5][6][7][8] Overexpression of the genes encoding these pumps is a common resistance mechanism, particularly in Candida species.[1][7][8]
The prevalence and specific mechanisms of resistance can vary between fungal species. For instance, Aspergillus fumigatus is particularly prone to developing resistance through mutations in the cyp51A gene, while Candida species frequently exhibit resistance through the overexpression of efflux pumps.[1]
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of antifungal agents is a cornerstone of drug evaluation, with the Minimum Inhibitory Concentration (MIC) being a key metric. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Standardized methods for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][9][10][11][12][13]
The following tables summarize the comparative in vitro activities of first and second-generation triazoles against wild-type and resistant fungal strains.
Table 1: Comparative In Vitro Activity of Triazoles against Candida Species
| Fungal Species | Resistance Mechanism | Fluconazole (MIC90, µg/mL) | Voriconazole (MIC90, µg/mL) | Posaconazole (MIC90, µg/mL) | Isavuconazole (MIC90, µg/mL) |
| C. albicans | Wild-Type | 1.0 | 0.06 | 0.125 | 0.06 |
| Efflux Pump Overexpression | ≥64 | 1.0 - 2.0 | 0.5 - 1.0 | 0.25 - 0.5 | |
| C. glabrata | Wild-Type | 16 | 1.0 | 1.0 | 2.0 |
| Efflux Pump Overexpression | ≥64 | 2.0 - 4.0 | 2.0 - 4.0 | 2.0 - 4.0 | |
| C. krusei | Intrinsic Resistance | ≥64 | 0.5 | 0.5 | 1.0 |
| C. auris | Often Multidrug-Resistant | ≥64 | 2.0 - >16 | 1.0 - 8.0 | 1.0 - 4.0 |
Data compiled from multiple sources, including[5][7][8][14][15]. MIC90 values can vary based on geographic location and specific patient populations.
Table 2: Comparative In Vitro Activity of Triazoles against Aspergillus fumigatus
| Resistance Mechanism | Itraconazole (MIC90, µg/mL) | Voriconazole (MIC90, µg/mL) | Posaconazole (MIC90, µg/mL) | Isavuconazole (MIC90, µg/mL) |
| Wild-Type | 1.0 | 0.5 | 0.5 | 1.0 |
| TR34/L98H | >8 | 2.0 - 4.0 | 0.5 - 1.0 | 4.0 - 8.0 |
| M220 Alterations | >16 | 2.0 - 8.0 | 0.5 - 1.0 | 4.0 - >8 |
| G54 Alterations | 2.0 - >16 | 1.0 - 4.0 | >16 | 0.5 - 2.0 |
Data compiled from multiple sources, including[4][16][17][18][19]. The TR34/L98H mutation is a common environmental resistance mechanism.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of antifungal efficacy studies, standardized and well-documented protocols are essential.
In Vitro Susceptibility Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of antifungal agents. The following is a generalized protocol based on CLSI M27 and EUCAST E.DEF 7.3.2 guidelines.[2][4][9][10][11][12][13]
Objective: To determine the minimum inhibitory concentration (MIC) of a triazole antifungal against a fungal isolate.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal drug stock solution
-
Fungal isolate
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator (35°C)
Step-by-Step Methodology:
-
Antifungal Plate Preparation:
-
Prepare serial twofold dilutions of the triazole drug in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a drug-free well for growth control and a well with medium only for sterility control.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of 1-5 x 103 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final working inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control well. This can be assessed visually or with a spectrophotometer.
-
Causality Behind Experimental Choices:
-
RPMI-1640 with MOPS buffer: This specific medium and buffering system provides a standardized and stable pH environment, which is crucial for the consistent activity of antifungal drugs.[9][10]
-
Standardized Inoculum: A precise starting inoculum is critical because a high fungal load can lead to falsely elevated MICs (the inoculum effect).[19]
-
Incubation Conditions: The specified temperature and duration of incubation are optimized for the growth of most clinically relevant fungi.
Time-Kill Assays
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of an antifungal drug over time.[1][19][20][21][22]
Objective: To assess the rate and extent of fungal killing by a triazole at different concentrations.
Materials:
-
Culture tubes or flasks
-
RPMI-1640 medium with MOPS buffer
-
Antifungal drug stock solution
-
Fungal isolate
-
Shaking incubator (35°C)
-
Sterile saline or PBS for dilutions
-
Sabouraud Dextrose Agar (SDA) plates
-
Micropipettes and sterile tips
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the broth microdilution method, but adjust the final inoculum concentration in the test tubes to 1-5 x 105 CFU/mL.[1]
-
-
Assay Setup:
-
Prepare tubes with RPMI-1640 medium containing the desired concentrations of the triazole drug (e.g., 1x, 4x, 16x MIC) and a drug-free growth control.
-
Inoculate the tubes with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and drug concentration.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
Definitions:
-
Fungistatic: <3-log10 reduction in CFU/mL from the initial inoculum.[1]
-
Fungicidal: ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[1]
In Vivo Efficacy: Murine Model of Invasive Aspergillosis
Animal models are indispensable for evaluating the in vivo efficacy of antifungal drugs in a setting that mimics human infection. The murine model of invasive pulmonary aspergillosis is a widely used and reproducible model.[9][14][18]
Objective: To evaluate the efficacy of a triazole antifungal in treating invasive pulmonary aspergillosis in an immunocompromised mouse model.
Materials:
-
Male BALB/c mice (20-22 g)
-
Aspergillus fumigatus conidia
-
Cyclophosphamide and cortisone acetate for immunosuppression
-
Inhalation exposure chamber
-
Triazole antifungal for treatment
-
Sterile PBS with 0.1% Tween 80
Step-by-Step Methodology:
-
Immunosuppression:
-
Induce neutropenia in mice with intraperitoneal injections of cyclophosphamide (e.g., 250 mg/kg on day -2 and 200 mg/kg on day +3 relative to infection).
-
Administer subcutaneous injections of cortisone acetate (e.g., 200 mg/kg on day -2 and day +3).
-
-
Infection:
-
On the day of infection (day 0), place the immunosuppressed mice in an acrylic aerosol chamber.
-
Aerosolize a suspension of A. fumigatus conidia (e.g., 109 conidia/mL in PBS with Tween 80) into the chamber for a defined period (e.g., 1 hour). This method reproducibly delivers a controlled inoculum to the lungs.[14]
-
-
Antifungal Treatment:
-
Initiate treatment with the triazole antifungal at a specified time post-infection (e.g., 24 hours).
-
Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
Include a vehicle control group that receives the drug diluent only.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness, weight loss, and survival.
-
Primary endpoints can include:
-
Survival: Record the number of surviving mice in each group over a defined period (e.g., 14-21 days).
-
Fungal Burden: At specific time points, euthanize a subset of mice, harvest their lungs and other organs (e.g., brain, kidneys), homogenize the tissues, and perform quantitative cultures to determine the CFU/g of tissue.
-
-
-
Data Analysis:
-
Compare survival curves between treatment groups and the control group using Kaplan-Meier analysis.
-
Compare fungal burden between groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Causality Behind Experimental Choices:
-
Immunosuppression: This is crucial to establish a progressive and disseminated infection that mimics the clinical scenario in high-risk patients.[14]
-
Inhalation Route of Infection: This route accurately reflects the natural mode of acquiring invasive aspergillosis in humans.[14]
-
Multiple Endpoints: Assessing both survival and fungal burden provides a more comprehensive picture of drug efficacy. Survival is a clinically relevant endpoint, while fungal burden offers a quantitative measure of the drug's activity in clearing the infection.
Visualizing the Mechanisms and Workflows
Diagrams can help to clarify complex biological pathways and experimental procedures.
Signaling Pathway of Triazole Action and Resistance
Caption: Mechanism of triazole action and key resistance pathways.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for murine model of invasive aspergillosis.
Clinical Perspectives and Future Directions
While in vitro and in vivo data are crucial for preclinical evaluation, clinical outcomes are the ultimate measure of a drug's efficacy. Clinical studies have compared the newer triazoles, such as isavuconazole and voriconazole, for the treatment of invasive aspergillosis.[1][16] These studies have shown non-inferiority in terms of efficacy, but often highlight differences in safety and tolerability profiles.[1][16] For instance, isavuconazole has been associated with fewer drug-related adverse events compared to voriconazole.[1][16]
The development of new triazoles continues, with a focus on overcoming existing resistance mechanisms and improving the safety profile. Investigational agents such as oteseconazole and opelconazole are being evaluated for their activity against resistant pathogens, including the emerging multidrug-resistant Candida auris.[2][3][5][15][17][23][20] Opelconazole, for example, is being developed as an inhaled formulation for the targeted treatment of pulmonary aspergillosis, which may reduce systemic side effects.[2][17][23][20]
The challenge of triazole resistance requires a multi-pronged approach, including the development of novel agents, the use of combination therapies, and robust antifungal stewardship programs to preserve the efficacy of this vital class of drugs.
References
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Maertens, J. A., Raad, I. I., Marr, K. A., Patterson, T. F., Kontoyiannis, D. P., Cornely, O. A., ... & Perfect, J. R. (2016). Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised, double-blind, non-inferiority trial. The Lancet, 387(10020), 760-769. [Link]
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Pfaller, M. A., Messer, S. A., Hollis, R. J., Jones, R. N., & Diekema, D. J. (2002). In vitro susceptibilities of Candida bloodstream isolates to the new triazole antifungal agents BMS-207147, Sch 56592, and voriconazole. Journal of Clinical Microbiology, 40(5), 1632-1637. [Link]
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Tortorano, A. M., Prigitano, A., & Esposto, M. C. (2012). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Microbiology, 7(1), 113-126. [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00078-19. [Link]
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Lockhart, S. R., Berkow, E. L., Chow, N. A., & Welsh, R. M. (2021). New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. Journal of Medicinal Chemistry, 64(13), 8895-8914. [Link]
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de la Cruz-Valle, J., Ben-Ami, R., & Segal, E. (2021). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 7(10), 817. [Link]
-
Pfaller, M. A., Rhomberg, P. R., & Castanheira, M. (2023). In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations. Journal of Fungi, 9(6), 614. [Link]
-
Pfaller, M. A., Rhomberg, P. R., & Castanheira, M. (2023). In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations. ResearchGate. [Link]
-
Conti, H. R., & Gaffen, S. L. (2010). Animal Models for Candidiasis. Current Protocols in Immunology, 90(1), 19.3.1-19.3.17. [Link]
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Howard, S. J., Cerar, D., Anderson, M. J., Albarrag, A., Fisher, M. C., & Hope, W. W. (2009). Efficacy of Posaconazole against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene. Antimicrobial Agents and Chemotherapy, 53(6), 2640-2642. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST Definitive Document E.DEF 7.3.2. Scribd. [Link]
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Pfaller, M. A., Messer, S. A., Hollis, R. J., Jones, R. N., & Diekema, D. J. (2002). In vitro susceptibilities of Candida bloodstream isolates to the new triazole antifungal agents BMS-207147, Sch 56592, and voriconazole. PubMed. [Link]
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Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 41(9), 1928-1933. [Link]
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Gregson, L., Goodwin, J., Johnson, A., McEntee, L., Moore, C. B., Richardson, M., ... & Howard, S. J. (2013). In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole. Fungal Infection Trust. [Link]
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Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]
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Lockhart, S. R., Berkow, E. L., Chow, N. A., & Welsh, R. M. (2021). New generation modified azole antifungals against multidrug-resistant Candida auris. ChemRxiv. [Link]
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Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]
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Chowdhary, A., Prakash, A., Sharma, C., Kordalewska, M., Kumar, A., Sarma, S., ... & Meis, J. F. (2018). In vitro antifungal activity of a novel topical triazole PC945 against emerging yeast Candida auris. Journal of Antimicrobial Chemotherapy, 73(7), 1848-1851. [Link]
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S, S., & T, R. (2024). Comparative evaluation of MIC values of Trichosporon spp. by MTT assay and CLSI M27-A3 broth microdilution reference methods. Journal of Laboratory Physicians, 16(04), 488-492. [Link]
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Cantón, E., Pemán, J., Sastre, M., & Gobernado, M. (2004). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 48(10), 4004-4006. [Link]
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Zhu, X., Zhang, J., Li, Y., Wang, Y., Zhang, Y., Wang, S., ... & Zhang, Y. (2021). Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Request PDF. [Link]
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Fothergill, A. W., Sutton, D. A., McCarthy, D. I., & Rinaldi, M. G. (2018). Antifungal Potential of Host Defense Peptide Mimetics in a Mouse Model of Disseminated Candidiasis. Molecules, 23(3), 567. [Link]
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Xiao, M., Chen, S. C., Kong, F., Xu, Y. C., & Wang, H. (2018). In vitro susceptibility of Candida spp. to fluconazole, itraconazole and voriconazole and the correlation between triazoles susceptibility: Results from a five-year study. Journal de Mycologie Médicale, 28(2), 269-273. [Link]
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Yamaguchi, H., Uchida, K., Nishiyama, Y., & Japan Antifungal Surveillance Program Group. (2007). Species distribution and in vitro susceptibility to three antifungal triazoles of clinical Candida isolates from a five-year nation-wide survey in Japan. The Journal of Antibiotics, 60(1), 47-53. [Link]
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Romani, L. (2011). A Mouse Model of Candidiasis. Springer Nature Experiments. [Link]
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Benchmarking Binding Validation Strategies for Triazole-Based Enzyme Inhibitors
Introduction: The Triazole Validation Bottleneck
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, largely due to the ubiquity of Cu(I)-catalyzed azide-alkyne cycloaddition ("Click Chemistry"). While this allows for the rapid synthesis of vast inhibitor libraries, it creates a specific downstream bottleneck: validation .
Triazoles often function as bioisosteres for amide bonds or as rigid linkers that orient pharmacophores into enzyme active sites (e.g., interacting with heme iron in CYP450s or active site serines in proteases). However, their flat, aromatic nature can lead to solubility issues and non-specific hydrophobic aggregation , generating false positives in enzymatic assays.
This guide moves beyond simple
Comparative Methodology: Choosing the Right Tool
For triazole-based small molecules, the choice of validation method depends on the stage of discovery (Screening vs. Lead Optimization) and the physicochemical properties of the library.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Thermal Shift Assay (DSF) |
| Primary Output | Kinetics ( | Thermodynamics ( | Affinity ( | |
| Labeling | Label-free (Immobilized Protein) | Label-free (Solution Phase) | Fluorescent Label (usually) | Dye (SYPRO Orange) |
| Sample Consumption | Low (Ligand can be recovered) | High (mg quantities of protein) | Ultra-Low (< 10 | Low |
| Triazole Suitability | High. Critical for residence time. Requires DMSO correction. | Medium. Good for confirming enthalpy-driven H-bonds. Hard if low solubility. | High. Tolerates high DMSO; good for sticky compounds. | High. Best for primary screening of "Click" libraries. |
| Throughput | Medium/High | Low | High | Very High |
Expert Insight:
"While ITC is the thermodynamic gold standard, it often fails with triazoles due to the high concentrations required, which can exceed the compound's solubility limit. SPR is the preferred method for lead optimization because it measures residence time (
), a better predictor of in vivo efficacy than affinity alone."
The Validation Workflow
Do not jump straight to SPR. Triazole libraries often contain "frequent hitters" (aggregators). Use this hierarchical workflow to save time and sensor chips.
Figure 1: Hierarchical validation workflow. DSF filters out non-binders and destabilizers before expensive kinetic analysis.
Deep Dive Protocol: Kinetic Characterization via SPR
This protocol is optimized for Biacore or Biolayer Interferometry (BLI) systems, specifically addressing the high DMSO requirements for triazole compounds.
Phase 1: Surface Preparation (The "Sticky" Problem)
Triazoles can bind non-specifically to the dextran matrix of CM5 chips.
-
Recommendation: Use a Series S Sensor Chip PEG or equivalent planar carboxymethyl surface to reduce non-specific hydrophobic interactions.
-
Immobilization: Target a low
(30–50 RU) for kinetic analysis. High density causes mass transport limitations, masking the true fast of triazoles.
Phase 2: Solvent Correction (Crucial Step)
Triazoles are often stored in 100% DMSO. SPR is sensitive to bulk refractive index changes.[1]
-
Running Buffer: HBS-P+ with 5% DMSO (must match ligand solvent exactly).
-
Solvent Correction Cycle: Prepare 8 solutions ranging from 4.5% to 5.8% DMSO. Inject these to build a standard curve that allows the software to subtract the bulk refractive index signal from the binding signal.
-
Failure to do this will result in "square wave" sensorgrams that look like binding but are just buffer artifacts.
-
Phase 3: Single-Cycle Kinetics (SCK)
Traditional multi-cycle kinetics require regeneration (acid/base) which often kills the enzyme. SCK is safer for delicate enzymes.
-
Titration: Prepare a 5-fold dilution series of the triazole (e.g., 0.1
M to 100 M). -
Injection: Inject the lowest concentration, wait (do not regenerate), inject the next higher concentration, and repeat.
-
Dissociation: Allow a long dissociation (10–20 mins) only after the final high-concentration injection.
Data Interpretation & Troubleshooting
Visualizing the Binding Mechanism
The shape of the sensorgram reveals the mechanism.
Figure 2: Phases of an SPR sensorgram. For triazoles, look for rapid "square" binding (fast kinetics) vs. slow curvature (induced fit).
Quantitative Analysis Table
| Parameter | Symbol | Ideal Range (Lead) | Interpretation for Triazoles |
| Association Rate | Slow | ||
| Dissociation Rate | The Critical Metric. Fast | ||
| Affinity | |||
| Residence Time |
Common Failure Mode: "The Sticky Triazole"
Symptom: The dissociation curve does not return to baseline; it drifts or stays elevated. Cause: The compound is aggregating on the chip surface or binding to the reference channel. Solution:
-
Add 0.05% Tween-20 or P20 to the running buffer.
-
Check the Reference Channel . If the reference channel shows binding, the compound is non-specific. You cannot trust the subtracted data.
References
-
Comparison of Biomolecular Interaction Techniques (SPR, ITC, MST). XanTec Bioanalytics White Paper. Available at: [Link]
-
Surface Plasmon Resonance (SPR) for Small Molecule Drug Discovery. Reichert SPR Application Notes. Available at: [Link]
- Insights into the Efficacy and Binding Mode of 1,2,3-Triazoles.ACS Publications.
-
Microscale Thermophoresis (MST) for Small Molecule Binding. Biocompare Bench Tips. (2013). Overview of MST advantages for solubility-limited compounds. Available at: [Link]
- Challenges in Compound Solubility in Drug Discovery.ResearchGate. Discusses DMSO tolerance and solubility assays.
-
Guide to Running an SPR Experiment. Duke University SPR Core Facility. Standard operating procedures for kinetics. Available at: [Link]
-
1,2,3-Triazole-Containing Hybrids and Their Potential Activities. National Institutes of Health (NIH) / PMC. Review of triazole pharmacophores. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
